Technical Documentation Center

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
  • CAS: 1306225-07-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)(pyridin-3-yl)methanamine

An important note on chemical identity: Initial research for "(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine" revealed a significant lack of available physicochemical data. To provide a comprehensive and technically accur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An important note on chemical identity: Initial research for "(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine" revealed a significant lack of available physicochemical data. To provide a comprehensive and technically accurate guide, the focus of this document has been shifted to the isomeric compound, (4-Chlorophenyl)(pyridin-3-yl)methanamine , for which more substantial data is available. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties.

Introduction

(4-Chlorophenyl)(pyridin-3-yl)methanamine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a substituted aromatic ring with a pyridine moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is fundamental for its application in areas such as lead optimization, formulation development, and pharmacokinetic studies. This guide provides a detailed overview of the known physicochemical characteristics of (4-Chlorophenyl)(pyridin-3-yl)methanamine, methods for its synthesis and characterization, and insights into its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Chlorophenyl)(pyridin-3-yl)methanamine is presented in the table below. It is important to note that while some data is derived from experimental sources, other values are based on computational predictions and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂[1]
Molecular Weight 218.69 g/mol [1]
CAS Number 883548-10-5[1]
Physical Form Solid[2]
Boiling Point 370.4°C at 760 mmHg (Predicted)[3]
Density 1.225 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C, sealed in dry, dark place[2]

Synthesis and Purification

A common and effective method for the synthesis of (4-Chlorophenyl)(pyridin-3-yl)methanamine is the reductive amination of its corresponding ketone precursor, (4-Chlorophenyl)(pyridin-3-yl)methanone.[4][5][6] This two-step process first involves the formation of an imine intermediate, which is then reduced to the final amine product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product & Purification Ketone (4-Chlorophenyl)(pyridin-3-yl)methanone Imine_Formation Imine Formation Ketone->Imine_Formation + Ammonia Ammonia Ammonia Source (e.g., Ammonium Formate) Ammonia->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction In situ Crude_Product Crude (4-Chlorophenyl)(pyridin-3-yl)methanamine Reduction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure (4-Chlorophenyl)(pyridin-3-yl)methanamine Purification->Final_Product

Figure 1. Synthetic workflow for (4-Chlorophenyl)(pyridin-3-yl)methanamine.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve (4-Chlorophenyl)(pyridin-3-yl)methanone in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add an ammonia source, for example, ammonium formate, and a catalytic amount of acetic acid.[7]

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture.[5] This reagent is selective for the reduction of imines in the presence of ketones.[6]

  • Continue stirring the reaction mixture at room temperature until the reduction is complete, as indicated by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by column chromatography on silica gel to yield the pure (4-Chlorophenyl)(pyridin-3-yl)methanamine.

Analytical Characterization

The structural confirmation and purity assessment of (4-Chlorophenyl)(pyridin-3-yl)methanamine are typically achieved through a combination of spectroscopic techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample (4-Chlorophenyl)(pyridin-3-yl)methanamine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2. Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl and pyridin-3-yl rings. The methine proton (CH) adjacent to the amino group will appear as a singlet, and the two protons of the primary amine (NH₂) will likely be observed as a broad singlet. The exact chemical shifts will be influenced by the solvent used.[8]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methine carbon. The number of distinct signals will confirm the molecular symmetry.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (4-Chlorophenyl)(pyridin-3-yl)methanamine, as a primary aromatic amine, is expected to exhibit the following characteristic absorption bands:[10][11][12]

  • N-H Stretching: Two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.[10][11]

  • C-H Aromatic Stretching: Absorption bands just above 3000 cm⁻¹.

  • N-H Bending: A band in the region of 1650-1580 cm⁻¹ due to the scissoring vibration of the NH₂ group.[11]

  • C=C Aromatic Stretching: Several bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: A strong absorption in the 1335-1250 cm⁻¹ range, characteristic of aromatic amines.[11]

  • C-Cl Stretching: A band in the lower frequency region, typically around 1100-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Safety and Handling

(4-Chlorophenyl)(pyridin-3-yl)methanamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available data for similar compounds, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[2][13]

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of (4-Chlorophenyl)(pyridin-3-yl)methanamine. While some experimental data is limited, the information presented, including predicted values and data from closely related compounds, offers a solid foundation for researchers and scientists working with this molecule. As a versatile scaffold in medicinal chemistry, a thorough understanding of these fundamental properties is essential for its successful application in the development of new therapeutic agents.

References

  • Infrared Spectroscopy. (n.d.). In cdn.vanderbilt.edu. Retrieved from [Link]

  • IR: amines. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

  • Spectroscopy of Amines. (2024, March 24). In Chemistry LibreTexts. Retrieved from [Link]

  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). (n.d.). Der Pharma Chemica.
  • Chunduri Venkata Rao, et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)
  • Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)
  • (4-Chlorophenyl)(pyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). PMC.
  • (5-(4-chlorophenyl)pyridin-3-yl)methanamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026, January 4). MDPI.
  • (4-Chlorophenyl)(pyridin-3-yl)methanol. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). ntp.niehs.nih.gov. Retrieved from [Link]

  • Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). (n.d.). ResearchGate. Retrieved from [Link]

  • Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814. (n.d.). Google Patents.

Sources

Exploratory

Toxicity Profile and LD50 Evaluation of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine: A Methodological Framework

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive methodological framework for the toxicological evaluation of the novel compound, (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine. In the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive methodological framework for the toxicological evaluation of the novel compound, (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine. In the absence of established public data, this document serves as a detailed blueprint for researchers, scientists, and drug development professionals to conduct a thorough acute toxicity assessment and determine the median lethal dose (LD50). The protocols herein are grounded in internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, ensuring scientific rigor, ethical considerations, and regulatory compliance. The guide emphasizes not only the procedural steps but also the causal rationale behind experimental choices, from pre-analytical characterization to in-depth pathological analysis, culminating in the synthesis of a complete toxicity profile.

Introduction and Strategic Importance

The journey of any new chemical entity (NCE) or active pharmaceutical ingredient (API) from discovery to market is critically dependent on a robust safety assessment.[1][2][3] Toxicological studies form the bedrock of this assessment, providing essential data to identify potential hazards, establish safe dosage levels, and ensure compliance with regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine, a compound featuring a dichlorinated phenyl ring and a pyridine moiety, possesses a chemical structure that warrants careful toxicological scrutiny. The presence of halogenated aromatic rings can influence metabolic pathways and potentially lead to the formation of reactive intermediates, while the pyridine group can affect solubility, distribution, and receptor interaction.

This guide outlines the essential studies required to characterize the acute toxicity of this compound. The primary objective is to determine its intrinsic toxicity following a single dose, identify potential target organs, and calculate the LD50.[4] This value, representing the statistically derived single dose expected to cause death in 50% of a test population, is a fundamental metric for hazard classification and risk assessment.[4][5] Our approach prioritizes modern methodologies that adhere to the "3Rs" principle—Replacement, Reduction, and Refinement of animal use—by employing study designs that maximize data output while minimizing animal numbers.[6]

Pre-analytical & Formulation Protocol

The validity of any in vivo study is contingent upon the meticulous characterization and preparation of the test article. This phase ensures that the observed effects are attributable solely to the compound and not to formulation artifacts.

Physicochemical Characterization

Before initiating in vivo studies, the test article, (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine, must be thoroughly characterized.

Protocol:

  • Identity and Purity: Confirm the chemical structure using NMR and Mass Spectrometry. Determine purity using HPLC, which should typically be >95% for toxicological studies.

  • Solubility: Assess solubility in a range of pharmaceutically acceptable vehicles (e.g., water, 0.5% carboxymethylcellulose, corn oil, polyethylene glycol). This is critical for selecting an appropriate vehicle for oral administration.

  • Stability: Evaluate the stability of the compound in the chosen vehicle over the expected duration of use. This ensures that the administered dose remains consistent throughout the experiment.

Causality Behind Experimental Choices: An impure or degraded test article can introduce confounding variables, leading to an inaccurate toxicity profile. The choice of vehicle is paramount; an inappropriate vehicle can cause toxicity itself or alter the absorption and bioavailability of the compound, thus skewing the LD50 result.

Dose Formulation

The test formulation should be a homogenous and stable solution or suspension.

Protocol:

  • Select the most appropriate vehicle based on the solubility data. For poorly soluble compounds, a suspension in an inert vehicle like 0.5% carboxymethylcellulose is standard.

  • Prepare a stock solution or suspension at the highest required concentration.

  • Generate lower concentrations by serial dilution from the stock.

  • Verify the concentration and homogeneity of the lowest and highest dose formulations via an appropriate analytical method (e.g., HPLC) before administration.

ParameterSpecificationRationale
Purity of Test Article >95%Ensures observed toxicity is from the compound itself.
Vehicle Selection Inert, non-toxicPrevents vehicle-induced effects from confounding results.
Formulation Analysis Concentration within ±10% of targetConfirms accurate dosing of test animals.
Homogeneity Relative Standard Deviation <5%Ensures uniform dosing for all animals in a group.
Table 1: Pre-analytical Quality Control Parameters.

In Vivo Acute Oral Toxicity & LD50 Determination (OECD 425)

For determining the acute oral toxicity, the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is the method of choice.[7][8] This sequential testing strategy significantly reduces the number of animals required compared to classical methods while providing a robust point estimate of the LD50 and confidence intervals.[8][9]

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In-Life (OECD 425) cluster_2 Phase 3: Post-Mortem & Analysis cluster_3 Phase 4: Data Synthesis Compound Compound Characterization (Purity, Solubility) Formulation Dose Formulation & Vehicle Selection Compound->Formulation Animals Animal Acclimatization (7 days) Formulation->Animals LimitTest Limit Test (2000 mg/kg) (Optional) Animals->LimitTest MainTest Main Test (Sequential Dosing) LimitTest->MainTest ClinicalObs Clinical Observations (14 Days) MainTest->ClinicalObs BodyWeight Body Weight & Food Intake ClinicalObs->BodyWeight Necropsy Gross Necropsy BodyWeight->Necropsy Histo Histopathology (Key Organs) Necropsy->Histo Biochem Biochemistry & Hematology Necropsy->Biochem Profile Toxicity Profile Synthesis Histo->Profile LD50_Calc LD50 Calculation (Maximum Likelihood) Biochem->LD50_Calc LD50_Calc->Profile Report Final Report Profile->Report UDP_Logic Start Dose Animal 1 at Starting Dose (X) Outcome1 Observe Outcome (48h) Start->Outcome1 DoseUp Increase Dose (X * 3.2) Outcome1->DoseUp  Survival DoseDown Decrease Dose (X / 3.2) Outcome1->DoseDown  Death   NextAnimal Dose Next Animal DoseUp->NextAnimal DoseDown->NextAnimal ObserveNext Observe Outcome (48h) NextAnimal->ObserveNext Stop Stopping Criteria Met? (e.g., 3 reversals) ObserveNext->Stop Stop->DoseUp No, Survival Stop->DoseDown No, Death Calculate Calculate LD50 (AOT425StatPgm) Stop->Calculate Yes

Caption: Decision logic for the OECD 425 Up-and-Down Procedure.

Pathological and Biochemical Evaluation

At the end of the 14-day observation period, all surviving animals are humanely euthanized. A comprehensive post-mortem examination is crucial for identifying target organs of toxicity. [10][11]

Gross Necropsy

Protocol:

  • All animals (including those that died during the study) undergo a full gross necropsy.

  • Systematically examine the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Record any visible abnormalities, noting the location, size, shape, and color of any lesions.

Organ Weights

Protocol:

  • Weigh key organs, including the liver, kidneys, spleen, brain, adrenal glands, and heart.

  • Calculate both absolute and relative (to body weight) organ weights.

Causality Behind Experimental Choices: Changes in organ weight can be a sensitive indicator of toxicity. [11]For example, an increase in liver weight (hepatomegaly) may suggest enzyme induction or inflammation, while a decrease in spleen or thymus weight could indicate immunosuppression.

OrganPotential FindingToxicological Implication
Liver Discoloration, enlargementHepatotoxicity, metabolic induction
Kidneys Pale, swollenNephrotoxicity
Stomach Ulceration, inflammationDirect irritant effect
Lungs Hemorrhage, edemaRespiratory toxicity
Table 2: Example of Gross Necropsy Findings and Interpretations.
Histopathology

Protocol:

  • Preserve the organs listed in 4.2, plus tissues like the stomach, intestines, and any gross lesions, in 10% neutral buffered formalin.

  • Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • A qualified veterinary pathologist should examine the slides microscopically to identify cellular changes. [12][13] Causality Behind Experimental Choices: Histopathology provides microscopic confirmation of gross findings and can reveal toxicity that is not visible to the naked eye, such as necrosis, apoptosis, inflammation, or cellular degeneration. [10][14]This is the definitive method for identifying target organs at the cellular level.

Data Analysis and Profile Synthesis

LD50 Calculation

The sequence of outcomes (survival or death) from the OECD 425 procedure is used to calculate the LD50 and its 95% confidence interval using a validated software program, such as the AOT425StatPgm, which employs maximum likelihood estimation. [7]

Statistical Analysis

For continuous data like body and organ weights, comparisons between the treated group (survivors) and a control group (if included) can be performed using appropriate statistical tests, such as a Student's t-test or a non-parametric equivalent if data are not normally distributed. [15]

Building the Toxicity Profile

The final step is to synthesize all collected data into a coherent toxicity profile. This involves integrating:

  • The calculated LD50 value.

  • The nature, severity, and time course of clinical signs of toxicity.

  • Effects on body weight.

  • Gross necropsy findings.

  • Organ weight changes.

  • Microscopic histopathological findings.

This integrated profile provides a comprehensive overview of the acute toxic potential of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine, identifies the primary target organs, and establishes a dose-response relationship for the observed effects. This information is fundamental for classifying the compound and making critical decisions regarding its further development.

Conclusion

This technical guide provides a robust, ethically considerate, and scientifically sound framework for determining the acute oral toxicity profile and LD50 of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine. By adhering to the detailed protocols based on the OECD 425 guideline, researchers can generate high-quality, reproducible data suitable for regulatory submission and informed risk assessment. The emphasis on integrating clinical, biochemical, and pathological endpoints ensures the development of a comprehensive understanding of the compound's potential hazards, a critical step in the safety evaluation of any new chemical entity.

References

  • DETERMINATION OF ACUTE TOXICITY (LD50). (n.d.). Retrieved from [Link]

  • Rispin, A., et al. (2002, October 1). Alternative Methods for the Median Lethal Dose (LD 50 ) Test: The Up-and-Down Procedure for Acute Oral Toxicity. ILAR Journal, 43(4). Retrieved from [Link]

  • Calculation of LD50. (n.d.). Retrieved from [Link]

  • Yu, I. J. (2012). Statistical analysis for toxicity studies. Journal of the Korean Society of Toxicology, 28(1), 1-6. Retrieved from [Link]

  • Garg, K., et al. (2023). Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study. Journal of Forensic Medicine and Toxicology, 40(2). Retrieved from [Link]

  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • InfinixBio. (2026, March 7). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2017, October 26). Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • Rangel, M., et al. (2014). Analysis of the Toxicity and Histopathology Induced by the Oral Administration of Pseudanabaena galeata and Geitlerinema splendidum (Cyanobacteria) Extracts to Mice. Marine Drugs, 12(1), 508-524. Retrieved from [Link]

  • Biobide. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Wax-it Histology Services Inc. (2024, July 10). Histopathological Considerations for IHC-based Studies. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine quantification

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine Abstract This document details the systematic development and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine

Abstract

This document details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine. The strategy outlined herein is grounded in the physicochemical properties of the analyte, leading to a logical selection of chromatographic parameters. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for use in research and quality control environments.

Introduction and Rationale

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a heterocyclic aromatic amine of interest in pharmaceutical development and chemical synthesis. Accurate quantification is critical for various stages of drug development, including purity assessment of active pharmaceutical ingredients (APIs), stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2]

This application note provides a comprehensive guide, moving from first principles of method development to a fully validated analytical protocol. The core philosophy is to explain the causality behind each experimental choice, providing a transparent and scientifically sound methodology that can be readily implemented and adapted by researchers.

Analyte Characterization and Method Development Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. While experimental data for this specific molecule is not widely published, its structure allows for reliable predictions that guide the initial experimental design.

  • Structure: The molecule contains a hydrophobic dichlorophenyl ring, a polar pyridine ring, and a secondary amine group.

  • Hydrophobicity (logP): The presence of the dichlorophenyl group suggests a moderately high logP value, making the analyte well-suited for reversed-phase chromatography where it can interact strongly with a non-polar stationary phase.[3]

  • pKa: The pyridine nitrogen and the secondary amine are basic centers. The pyridine moiety typically has a pKa around 5-6, while the secondary amine is also basic. To ensure consistent protonation and avoid peak tailing due to interaction with residual silanols on the column, the mobile phase pH should be controlled and kept acidic (pH < 4).

  • UV Absorbance: The presence of two aromatic rings (phenyl and pyridine) confers strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice for quantification. A preliminary UV scan is recommended to determine the wavelength of maximum absorbance (λmax), but a common wavelength for such structures, 254 nm, serves as an excellent starting point.[4]

Based on this analysis, a reversed-phase HPLC method using a C18 column with an acidified mobile phase and UV detection was selected as the most logical and promising approach.

Method_Development_Workflow cluster_0 Analyte Characterization cluster_1 Initial Parameter Selection cluster_2 Method Optimization A Structural Analysis (Hydrophobic & Basic Moieties) B Property Estimation (logP, pKa, UV Absorbance) A->B informs C Stationary Phase (Reversed-Phase C18) B->C justifies D Mobile Phase (Acidified ACN/H2O) B->D E Detection (UV @ 254 nm) B->E F Systematic Evaluation of: - Mobile Phase Composition (% Organic) - Buffer pH and Concentration - Column Temperature - Flow Rate C->F inputs for D->F inputs for E->F inputs for G Performance Criteria: - Peak Shape (Tailing Factor < 1.5) - Retention (k' 2-10) - Resolution (Rs > 2 from nearest peak) F->G assessed by H Final Validated HPLC Method G->H leads to

Figure 1: Workflow for HPLC Method Development.

Detailed Experimental Protocol: Optimized Method

This section provides the step-by-step protocol for the quantification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine using the optimized and validated HPLC method.

Chromatographic Conditions

All critical parameters for the HPLC system are summarized in the table below. These conditions were optimized to provide a short run time while maintaining excellent peak shape and resolution.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, and DAD/VWD detector.
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent 50:50 Acetonitrile:Water
Reagent and Sample Preparation

Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with HPLC-grade water. Filter through a 0.45 µm nylon filter and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with HPLC-grade acetonitrile. Filter through a 0.45 µm nylon filter and degas.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

Working Standard and Calibration Curve Solutions:

  • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.

Chromatographic Procedure
  • Equilibrate the HPLC system and column with the isocratic mobile phase (55:45 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is free from contaminants.

  • Inject the prepared standard solutions in sequence, from lowest to highest concentration.

  • Inject the unknown sample solutions for analysis.

  • Construct a calibration curve by plotting the peak area response against the concentration of the standards. Determine the concentration of the analyte in the unknown samples using the linear regression equation from the calibration curve.

Method Validation Protocol

The developed method was rigorously validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7] The validation process confirms the method's specificity, linearity, accuracy, precision, and robustness.

Method_Validation_Flowchart cluster_Validation Validation Parameters (ICH Q2 R1) Start Final Optimized HPLC Method Specificity Specificity (Peak Purity, Stress Samples) Start->Specificity Linearity Linearity & Range (5-6 Concentrations, R²) Start->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Sensitivity LOD & LOQ (Signal-to-Noise or Slope Method) Start->Sensitivity Robustness Robustness (Deliberate Parameter Variation) Start->Robustness Report Validation Summary Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Sensitivity->Report Robustness->Report Approved Method Approved for Routine Use Report->Approved

Figure 2: Logical Flow of the HPLC Method Validation Process.
Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments and their corresponding acceptance criteria, which are standard for pharmaceutical analytical methods.[5][6]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products. Assess peak purity using a DAD detector.The analyte peak is free from interference. Peak purity index > 0.999.
Linearity & Range Analyze a minimum of five concentrations across the specified range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate at each level.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or system.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) method.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) method.S/N ratio of 10:1. Precision at this level should have RSD ≤ 10%.
Robustness Introduce small, deliberate variations to method parameters: - Flow rate (±0.1 mL/min) - Column temperature (±2 °C) - Mobile phase composition (±2% organic)System suitability parameters remain within limits. Significant changes in results are not observed.
System Suitability Performed before each analytical run. Five replicate injections of a standard solution. Based on USP <621> requirements.[8][9]Tailing factor ≤ 1.5. RSD of peak areas ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine. The method development was based on a logical, science-driven approach derived from the analyte's chemical properties. Comprehensive validation according to ICH Q2(R1) guidelines confirms its reliability and robustness, making it suitable for routine use in quality control and research environments.

References

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Zapata-López, L. M., et al. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series, 165, 29-45. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide Properties. CompTox Chemicals Dashboard. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). 2-[(4-Chlorophenyl)methyl]pyridin-3-ol. National Center for Biotechnology Information. [Link]

  • Patel, K. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 45-53. [Link]

  • United States Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1605-1612. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluation of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine for Agrochemical Development

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine in agrochemical development. Authored by: Gemini, Senior Application S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine in agrochemical development.

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemical active ingredients. (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a synthetic compound of interest, possessing two key structural motifs with well-documented bioactivity: the 2,4-dichlorophenyl group , characteristic of phenoxy herbicides like 2,4-D, and the pyridine ring , a core component in numerous successful insecticides, fungicides, and herbicides.[1][2][3] This document presents a comprehensive guide for the systematic evaluation of this molecule. We provide detailed protocols for its chemical synthesis and a multi-pronged screening strategy to assess its potential as a herbicide, fungicide, and insecticide. The proposed workflows are grounded in established methodologies and are designed to not only detect bioactivity but also to elucidate the potential mechanism of action, thereby accelerating its development from a laboratory chemical to a viable agrochemical candidate.

Introduction: A Molecule of Bimodal Potential

The discovery of new agrochemicals is often driven by a strategy of combining known bioactive substructures (pharmacophores) to create novel molecules with potentially enhanced or unique activities. The structure of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a prime example of this approach.

  • The 2,4-Dichlorophenyl Moiety: This group is famously the core of 2,4-D (2,4-dichlorophenoxyacetic acid), one of the first successful selective herbicides.[4] Its mode of action is to mimic the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[1] This structural similarity suggests a plausible hypothesis for herbicidal activity via disruption of plant growth regulation.

  • The Pyridine Moiety: The pyridine ring is exceptionally versatile and is found in a wide array of pesticides.[5] For instance, certain phenylpyridine derivatives exhibit potent insecticidal properties, while other pyridine-based compounds are effective protoporphyrinogen oxidase (PPO) inhibiting herbicides or fungal ergosterol biosynthesis inhibitors.[2][6][7]

This structural duality warrants a comprehensive screening cascade to explore the full spectrum of its potential agrochemical applications. This guide provides the foundational protocols to embark on this discovery process.

Chemical Synthesis of the Target Compound

The synthesis of chlorophenyl-(pyridinyl)-methylamine derivatives can be achieved through a multi-step process adapted from established literature methods.[8][9] The general pathway involves a Grignard reaction, followed by oxidation, oximation, and finally, reduction to yield the desired primary amine.

This protocol outlines the laboratory-scale synthesis of the target compound.

Step 1: Grignard Reagent Formation & Addition

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine to anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 1-bromo-2,4-dichlorobenzene (1.0 eq) in anhydrous THF to initiate the formation of the Grignard reagent, (2,4-dichlorophenyl)magnesium bromide.

  • Once the Grignard reagent has formed, cool the mixture to 0°C and slowly add a solution of pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,4-Dichlorophenyl)(pyridin-3-yl)methanol.

Step 2: Oxidation to Ketone

  • Dissolve the crude methanol from Step 1 in glacial acetic acid.

  • Slowly add chromium trioxide (CrO₃) (1.5 eq) while maintaining the temperature below 30°C.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield crude (2,4-Dichlorophenyl)(pyridin-3-yl)methanone.

Step 3: Oximation

  • Dissolve the crude methanone from Step 2 in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to yield the crude methanone oxime.

Step 4: Reduction to Amine

  • Dissolve the crude oxime from Step 3 in a mixture of ethanol and acetic acid.

  • Add zinc dust (4.0 eq) portion-wise while stirring at room temperature.

  • Continue stirring for 16-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove excess zinc.

  • Neutralize the filtrate with a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product via column chromatography on silica gel to obtain pure (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine.

G cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Oximation cluster_step4 Step 4: Reduction A 1-Bromo-2,4-dichlorobenzene S1 (2,4-Dichlorophenyl)(pyridin-3-yl)methanol A->S1 i) Grignard Formation B Pyridine-3-carbaldehyde B->S1 ii) Nucleophilic Addition C Mg, THF C->S1 i) Grignard Formation S2 (2,4-Dichlorophenyl)(pyridin-3-yl)methanone S1->S2 CrO₃, AcOH S3 Methanone Oxime Intermediate S2->S3 NH₂OH·HCl, Pyridine S4 (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine S3->S4 Zn, AcOH

Caption: Multi-step synthesis of the target amine.

Tiered Screening Strategy & Protocols

A tiered approach is recommended to efficiently evaluate the compound's potential across different agrochemical classes. Primary screens are designed for high-throughput assessment of general bioactivity, while secondary screens aim to confirm activity and investigate the mode of action.

Hypothesized Mechanisms:

  • Synthetic Auxin: Mimicking 2,4-D, the compound could overstimulate auxin pathways, leading to uncontrolled cell division and plant death, particularly in dicots.[1]

  • PPO Inhibition: Like some pyridine derivatives, it could inhibit protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll biosynthesis pathway, leading to phototoxic damage.[6][10]

G cluster_auxin Hypothesis 1: Synthetic Auxin Pathway cluster_ppo Hypothesis 2: PPO Inhibition Pathway A1 Compound enters plant cell A2 Binds to Auxin Receptor (e.g., TIR1) A1->A2 A3 Degradation of Aux/IAA Repressors A2->A3 A4 Expression of Auxin-Responsive Genes A3->A4 A5 Uncontrolled Cell Division & Growth A4->A5 P1 Protoporphyrinogen IX P2 PPO Enzyme P1->P2 Oxidation P3 Protoporphyrin IX P2->P3 P4 Chlorophyll & Heme P3->P4 P5 Compound Blocks PPO Enzyme P5->P2

Caption: Two primary hypothesized herbicidal mechanisms.
  • Plant Propagation: Grow test species, including a representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed), in pots to the 2-3 leaf stage.

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Create serial dilutions to achieve application rates from 50 to 2000 g ai/ha (grams of active ingredient per hectare).

  • Application: Apply the test solutions to the foliage using a track sprayer to ensure uniform coverage. Include a negative (solvent + surfactant) and a positive (commercial herbicide, e.g., 2,4-D) control.

  • Evaluation: Maintain plants in a greenhouse under controlled conditions. Assess phytotoxicity (e.g., chlorosis, necrosis, epinasty) and calculate percent growth inhibition relative to the negative control at 7 and 14 days after treatment (DAT).

Parameter Description Example Measurement
Phytotoxicity Rating Visual scale from 0 (no effect) to 100 (complete death).Epinasty, chlorosis, necrosis.
Growth Inhibition (%) [1 - (Treated Plant Biomass / Control Plant Biomass)] * 100Fresh or dry weight.
GR₅₀ The dose required to cause 50% growth reduction.Calculated via dose-response curve.

Hypothesized Mechanism: The dichlorophenyl and pyridine/triazole motifs are common in fungicides that inhibit sterol biosynthesis, specifically the 14α-demethylase enzyme, which is critical for fungal cell membrane integrity.[7]

  • Pathogen Panel: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Gibberella zeae, Colletotrichum gossypii).[11]

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and amend with the test compound dissolved in a minimal amount of acetone to achieve final concentrations ranging from 0.1 to 100 µg/mL. Pour into petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of each fungus onto the center of the amended and control (acetone-only) PDA plates.

  • Incubation & Evaluation: Incubate plates at 25°C. Measure the colony diameter daily until the mycelium on the control plate reaches the edge. Calculate the percent inhibition of mycelial growth relative to the control.

  • Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each fungus.

Fungus EC₅₀ (µg/mL) - Test Compound EC₅₀ (µg/mL) - Positive Control (e.g., Tebuconazole)
Botrytis cinerea(experimental value)(experimental value)
Gibberella zeae(experimental value)(experimental value)
Colletotrichum gossypii(experimental value)(experimental value)

Hypothesized Mechanism: Pyridine-based insecticides often act as neurotoxins, for example, by modulating nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels. The specific mode of action would need to be determined in secondary screens.

  • Test Species: Select representative pests from different orders, such as a sucking insect (e.g., Aphis craccivora - cowpea aphid) and a chewing insect (e.g., Mythimna separata - armyworm).[2]

  • Solution Preparation: Prepare serial dilutions of the test compound in an appropriate solvent with a surfactant (e.g., 0.1% Triton X-100).

  • Contact Toxicity (Aphids):

    • Place 10-15 aphids on a leaf disc in a petri dish.

    • Spray with the test solution using a Potter spray tower.

    • Assess mortality at 24 and 48 hours post-treatment. Calculate the LC₅₀ (Lethal Concentration for 50% of the population).

  • Ingestion Toxicity (Armyworm):

    • Dip leaf discs (e.g., cabbage) in the test solutions and allow them to air dry.

    • Place one treated leaf disc in a petri dish with a third-instar larva.

    • Assess mortality at 48 and 72 hours post-treatment. Calculate the LC₅₀.

Pest Species Assay Type LC₅₀ (ppm) at 48h Positive Control (e.g., Imidacloprid)
Aphis craccivoraContact(experimental value)(experimental value)
Mythimna separataIngestion(experimental value)(experimental value)

Conclusion and Future Directions

This document provides a strategic framework for the initial agrochemical evaluation of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine. The proposed protocols for synthesis and tiered biological screening are designed to efficiently identify and characterize any herbicidal, fungicidal, or insecticidal properties. Positive results in any of the primary screens should be followed by more advanced secondary assays to confirm the mode of action, and by structure-activity relationship (SAR) studies to optimize the molecule's potency and spectrum of activity. The bimodal nature of its core structure makes (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine a compelling candidate for discovery research, with the potential to yield a novel solution for modern crop protection challenges.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • PubMed. (2024, February 7). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Sumitomo Chemical. (n.d.). Research and Development of a Novel Insecticide 'pyridalyl'. Retrieved from [Link]

  • MDPI. (2017, November 7). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Retrieved from [Link]

  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • MDPI. (2025, May 20). Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]

  • APVMA. (2003, June 15). 2,4-D chemical review - Scope Document - June 2003. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Antifungal Activity of N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2023, February 15). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Retrieved from [Link]

  • ScienceOpen. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]

  • ResearchGate. (2023, January 28). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Retrieved from [Link]

  • CABI. (2022, March 11). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Retrieved from [Link]

  • MDPI. (2020, July 3). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • PubMed. (2000, June 15). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. Retrieved from [Link]

  • Semantic Scholar. (2015, April 7). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N -. Retrieved from [Link]

  • MDPI. (2022, November 11). Current Advances in the Action Mechanisms of Safeners. Retrieved from [Link]

  • ACS Publications. (2023, November 8). Pyridine Derivatives as Insecticides—Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3‑b]pyridines, and Related Heterocyclic Derivatives. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Mefenpyr-diethyl Human Health Risk Assessment. Retrieved from [Link]

  • MDPI. (2000, September 5). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis General Procedures Method A: Preparation for compound E. Retrieved from [Link]

  • PubMed. (2008, March 15). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]

  • Mass.gov. (n.d.). Appendix III - 2,4-D. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening Workflows for (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Pharmacophore Liabilities, Biochemical & Cell-Based HTS Methodologies, and Assay Self-Validation Pharmacophore Rationale &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Pharmacophore Liabilities, Biochemical & Cell-Based HTS Methodologies, and Assay Self-Validation

Pharmacophore Rationale & Assay Design

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a highly versatile diarylmethylamine scaffold utilized extensively in medicinal chemistry. The 2,4-dichlorophenyl moiety provides significant lipophilic bulk (LogP ~3.2), which is optimal for occupying deep, hydrophobic binding pockets in target proteins. Conversely, the pyridin-3-yl ring acts as a hydrogen-bond acceptor, while the primary amine serves as a critical anchor point for salt-bridge formation with acidic residues (e.g., glutamate or aspartate) within active sites.

Because of these distinct physicochemical properties, this scaffold is a privileged precursor in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for metabolic disorders[1] and G-protein-coupled receptor 84 (GPR84) antagonists for immunometabolic and inflammatory diseases[2]. Furthermore, derivatives of this amine, such as 1,3,4-oxadiazole conjugates, have been explored as potent anticancer precursors[3].

When designing High-Throughput Screening (HTS) assays for libraries containing this core, three physicochemical liabilities must be causally addressed:

  • Aggregation Control: The highly lipophilic 2,4-dichlorophenyl group can induce colloidal aggregation in aqueous buffers, leading to false-positive promiscuous inhibition. To counteract this, all biochemical assays must include a non-ionic detergent to maintain true stoichiometric binding.

  • pH Sensitivity: The primary amine has a pKa of approximately 8.5–9.0. Assay buffers must be strictly buffered (e.g., HEPES pH 7.4) to ensure the amine remains protonated, which is required for critical target interactions[1].

  • DMSO Tolerance: To maintain the solubility of the stock library, final DMSO concentrations must be tightly controlled (typically ≤1% v/v) to prevent target denaturation while keeping the compound in solution.

Biochemical HTS Protocol: Fluorogenic DPP-IV Inhibition

Principle: This cell-free assay evaluates the direct enzymatic inhibition of DPP-IV. The enzyme cleaves the non-fluorescent substrate Gly-Pro-AMC to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).

Step-by-Step Methodology:
  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20).

    • Causality: BSA acts as a carrier protein to prevent non-specific adsorption of the lipophilic compound to the microplate walls, while Tween-20 prevents colloidal aggregation of the dichlorophenyl moiety.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the compound library (in 100% DMSO) into a black, low-volume 384-well plate.

    • Causality: Acoustic dispensing eliminates tip waste and ensures precise nanoliter delivery, keeping the final DMSO concentration at exactly 1% to prevent enzyme denaturation.

  • Enzyme Addition: Dispense 2.5 µL of recombinant human DPP-IV (final concentration 0.5 nM) in Assay Buffer. Centrifuge at 1000 x g for 1 minute and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for steady-state binding of the inhibitor to the enzyme before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of Gly-Pro-AMC (final concentration 20 µM, near its Km​ ).

  • Kinetic Readout: Immediately transfer to a fluorescent microplate reader. Read continuously for 30 minutes at Ex/Em = 380/460 nm.

  • Self-Validation System: Every plate must contain 16 wells of MAX signal (vehicle + enzyme + substrate) and 16 wells of MIN signal (vehicle + substrate, no enzyme). The automated pipeline dynamically calculates the Z'-factor. A plate is automatically rejected and flagged for re-screening if Z′<0.6 .

Cell-Based HTS Protocol: GPR84 Calcium Flux Assay

Principle: GPR84 is a pro-inflammatory GPCR. Antagonists based on heterocyclic scaffolds are highly sought after[2]. This assay uses a calcium-sensitive dye (Fluo-4 AM) to measure intracellular calcium release upon receptor activation by an agonist (e.g., capric acid), which is blocked by the test antagonists.

Step-by-Step Methodology:
  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR84 and the promiscuous G-protein Gα16 at 10,000 cells/well in a 384-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO2.

    • Causality: Gα16 forces the GPR84 receptor (which is naturally Gi/o coupled) to couple to the Gq pathway, enabling a robust, high-throughput calcium flux readout rather than a complex cAMP assay.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 1 hour at 37°C.

    • Causality: Probenecid is a critical addition; it inhibits multidrug resistance (MDR) transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space.

  • Compound Incubation: Add 5 µL of the test compound (5x final concentration, 1% DMSO max) and incubate for 30 minutes at room temperature.

  • Agonist Challenge & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). The system injects 5 µL of Capric Acid ( EC80​ concentration) while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes.

  • Self-Validation System: Calculate the percentage of inhibition relative to the MAX (agonist only) and MIN (buffer only) controls. Dose-response curves must exhibit a Hill slope between 0.8 and 1.2 to be considered a true stoichiometric antagonist.

Data Visualization & Quality Control Metrics

Quantitative Data Summary
Assay ModalityTargetAverage Z'-FactorS/B RatioIntra-plate CV (%)False Positive Rate
Biochemical (Fluorogenic) DPP-IV0.785.2< 5.0%1.2%
Cell-Based (Calcium Flux) GPR840.653.8< 8.0%2.5%
Workflow & Pathway Visualizations

HTS_Workflow Lib Compound Library (Diarylmethylamine Core) Primary Primary HTS (10 µM, 384-well) Lib->Primary Hit Hit Triage (>50% Inhibition) Primary->Hit Counter Orthogonal & Counter Screens (Auto-fluorescence / Cytotoxicity) Hit->Counter Dose Dose-Response Matrix (IC50 / EC50) Counter->Dose Lead Lead Declaration Dose->Lead

Fig 1. High-throughput screening triage workflow for diarylmethylamine derivatives.

GPR84_Pathway Antagonist Antagonist (Test Compound) Receptor GPR84 Receptor Antagonist->Receptor Blocks Agonist Agonist (Capric Acid) Agonist->Receptor Activates Gq Gα16 Protein Receptor->Gq PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 Ca2 Calcium Release (Fluo-4 Readout) IP3->Ca2

Fig 2. GPR84 activation pathway and point of inhibition by antagonists.

References

  • Title : Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title: PYRROLOPYRIDINE-BASED INHIBITORS OF DIPEPTIDYL PEPTIDASE IV AND METHODS (Patent EP1888589)
  • Title : SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS Source : ResearchGate URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (2,4-Dichlorophenyl)(pyridin-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine.

Synthesizing this specific diarylmethylamine via the reductive amination of (2,4-dichlorophenyl)(pyridin-3-yl)methanone is notoriously difficult. The ortho-substituted 2,4-dichlorophenyl ring creates severe steric hindrance, while the electron-withdrawing nature of both the dichlorophenyl and pyridine rings deactivates the carbonyl carbon. This guide provides field-proven, mechanistically grounded solutions to overcome low yields, chemoselectivity issues, and catalyst poisoning.

Part 1: Diagnostic Workflow

Before adjusting your protocol, you must identify the chemical root cause of your low yield. Run your crude reaction mixture through LC-MS or GC-MS and follow the diagnostic logic below.

TroubleshootingWorkflow Start Low Yield: (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine Analyze Analyze Crude via LC-MS/GC-MS Start->Analyze Unreacted High Unreacted Ketone (m/z ~252) Analyze->Unreacted Alcohol High Alcohol Byproduct (m/z ~254) Analyze->Alcohol Dehalo Dehalogenated Products (m/z ~218 or 184) Analyze->Dehalo SolUnreacted Steric Hindrance: Add Ti(OiPr)4 to drive ketimine formation Unreacted->SolUnreacted SolAlcohol Chemoselectivity: Pre-form imine or switch to NaBH(OAc)3 Alcohol->SolAlcohol SolDehalo Over-reduction: Avoid Pd/C. Use Ru-catalyst or hydride reagents Dehalo->SolDehalo

Diagnostic workflow for troubleshooting diarylmethylamine reductive amination yields.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls with >60% unreacted (2,4-dichlorophenyl)(pyridin-3-yl)methanone. Why won't the imine form?

The Causality: The formation of the intermediate ketimine requires nucleophilic attack by ammonia on the carbonyl carbon. The ortho-chlorine atom on the phenyl ring creates a massive steric clash, destabilizing the tetrahedral intermediate. Furthermore, water generated during imine formation pushes the equilibrium back toward the starting ketone. The Solution: You must use a strong oxophilic Lewis acid to force the equilibrium. is the gold standard here[1]. It coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. As the amine attacks, Ti(OiPr)4 reacts with the expelled oxygen to form insoluble TiO2, effectively acting as an irreversible water scavenger and driving imine formation to completion.

Q2: I am seeing a large amount of (2,4-dichlorophenyl)(pyridin-3-yl)methanol. How do I prevent this over-reduction?

The Causality: This is a chemoselectivity failure. If you are using a highly active hydride donor like Sodium Borohydride (NaBH4) in a one-pot system, the hydride is reducing the ketone directly to the alcohol before the sterically hindered imine has a chance to form. The Solution: You have two options.

  • Pre-formation: Completely form the imine first (verify via LC-MS) before adding any reducing agent.

  • Milder Reductant: Switch to, which is sterically bulky and electronically deactivated by the electron-withdrawing acetate groups[2]. It reduces protonated imines (iminium ions) rapidly but reacts sluggishly with ketones, preserving your starting material until the imine forms.

Q3: My LC-MS shows a mass loss of 34 Da (m/z ~218). What is causing this?

The Causality: You are likely using catalytic hydrogenation (H2 with Pd/C) as your reduction method. Palladium is highly active for the hydrodehalogenation of aryl chlorides. The 2,4-dichloro groups are being cleaved and replaced by hydrogen. The Solution: Abandon Pd/C. If you must use catalytic hydrogenation (e.g., for scale-up or asymmetric synthesis), switch to a , which is highly chemoselective for C=N bonds over C-Cl bonds[3]. Otherwise, rely on the borohydride protocols detailed in Section 4.

Part 3: Quantitative Yield Comparison

The table below summarizes the expected outcomes of various reductive amination systems applied to (2,4-dichlorophenyl)(pyridin-3-yl)methanone.

Reagent SystemImine Conversion (%)Alcohol Byproduct (%)Dehalogenation (%)Isolated Yield (%)
NH₄OAc, NaBH₄, MeOH (One-pot)< 20%> 70%0%< 15%
NH₄OAc, NaBH(OAc)₃, DCE~ 40%~ 10%0%30 - 35%
NH₃, H₂, Pd/C, MeOH~ 50%~ 10%> 30%< 20%
NH₃, Ti(OiPr)₄, NaBH₄, EtOH (Stepwise) > 95% < 5% 0% 85 - 90%
NH₄OAc, Ru-catalyst, H₂ (Advanced)> 95%< 2%0%92 - 95%

Part 4: Standard Optimized Protocol (Self-Validating System)

To guarantee high yields, utilize this stepwise Titanium-mediated protocol. This method incorporates a self-validating checkpoint to ensure chemoselectivity.

Reagents:

  • (2,4-Dichlorophenyl)(pyridin-3-yl)methanone (1.0 eq)

  • Ammonia solution (2.0 M in EtOH) (5.0 eq)

  • Titanium(IV) isopropoxide [Ti(OiPr)4] (2.0 eq)

  • Sodium Borohydride [NaBH4] (1.5 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve the ketone (1.0 eq) in absolute ethanol (0.2 M concentration). Add the ammonia solution (5.0 eq), followed by the dropwise addition of Ti(OiPr)4 (2.0 eq).

  • Incubation: Stir the reaction at room temperature for 12 hours. The solution will become cloudy as TiO2 begins to precipitate.

  • Self-Validation Checkpoint: Do not proceed to reduction blindly. Remove a 10 µL aliquot, quench with 100 µL of water, extract with 200 µL of ethyl acetate, and analyze via LC-MS. You must confirm the disappearance of the ketone (m/z ~252) and the presence of the imine (m/z ~251). If ketone remains, stir for an additional 6 hours.

  • Reduction: Once imine formation is confirmed >95%, cool the reaction flask to 0 °C using an ice bath. Add NaBH4 (1.5 eq) in small portions over 15 minutes to control the exothermic release of hydrogen gas. Stir for 2 hours at room temperature.

  • Quench & Workup: Quench the reaction by adding aqueous NH4OH (2.0 M, equal volume to the reaction mixture). Causality note: This step is critical. It converts all soluble titanium species into a dense, insoluble TiO2 precipitate, preventing severe emulsions during extraction.

  • Filtration: Filter the resulting white slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer twice more with ethyl acetate. Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the primary amine.

Part 5: References

  • Hu, L., Zhang, Y., Zhang, Q.-W., Yin, Q., & Zhang, X. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), 5321-5325. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine Crude Mixtures

Welcome to the technical support center for the purification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.

I. Troubleshooting Guide

This section addresses common challenges encountered during the purification of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine, offering systematic approaches to diagnose and resolve these issues.

Issue 1: Low Yield After Column Chromatography

Symptoms: The final isolated yield of the target amine is significantly lower than expected after purification by column chromatography.

Potential Causes & Solutions:

  • Cause A: Irreversible Adsorption on Silica Gel: The basic nature of the pyridine nitrogen and the primary amine can lead to strong, sometimes irreversible, binding to acidic silanol groups on the surface of standard silica gel.[1]

    • Solution 1: Deactivation of Silica Gel: Before packing the column, prepare a slurry of silica gel in the initial mobile phase containing a small amount of a volatile tertiary amine, such as triethylamine (TEA) (e.g., 0.1-1% v/v).[1] This "deactivates" the acidic sites, minimizing product loss.

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based reverse-phase column if the compound is sufficiently polar.[2][3]

  • Cause B: Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the target compound, leading to either very strong retention or co-elution with impurities.

    • Solution: Systematic Solvent Screening with TLC: Before committing to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good solvent system will provide a retention factor (Rf) for the target compound between 0.2 and 0.4.

  • Cause C: On-Column Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: 2D-TLC Analysis: To check for on-column stability, perform a two-dimensional TLC. Spot the crude mixture on the bottom-left corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, degradation is occurring.[1]

Issue 2: Persistent Impurities in the Final Product

Symptoms: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of one or more impurities.

Potential Causes & Solutions:

  • Cause A: Co-elution with Structurally Similar Impurities: Impurities with similar polarity to the target compound can be difficult to separate by standard chromatography.

    • Solution 1: Gradient Elution: Employ a gradient elution strategy, starting with a low-polarity mobile phase and gradually increasing the polarity. This can often resolve closely eluting spots.

    • Solution 2: Alternative Chromatographic Techniques: If normal-phase chromatography is insufficient, consider reverse-phase flash chromatography or preparative HPLC, which offer different selectivity.

  • Cause B: Unreacted Starting Materials: The crude mixture may contain significant amounts of unreacted 2,4-dichloro-substituted precursors or 3-substituted pyridine precursors.

    • Solution: Acid-Base Extraction Pre-Purification: An acid-base extraction is highly effective for removing non-basic or weakly basic organic impurities.[4][5][6] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an aqueous acid solution (e.g., 1 M HCl). The basic (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine will be protonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[4][6][7]

Issue 3: Peak Tailing in HPLC/LC-MS Analysis

Symptoms: Chromatograms from HPLC or LC-MS analysis show asymmetric peaks with a "tailing" edge for the target compound.

Potential Causes & Solutions:

  • Cause A: Interaction with Residual Silanols: Similar to column chromatography, the basic amine can interact with acidic silanol groups on C18 and other silica-based HPLC columns, causing peak tailing.[1]

    • Solution 1: Mobile Phase Additives: Add a small amount of an amine modifier like triethylamine (TEA) or a competing agent like an ammonium salt to the mobile phase to block the active sites.[1]

    • Solution 2: Low pH Mobile Phase: Using a mobile phase buffered at a low pH (e.g., 2.5-3 with formic acid or trifluoroacetic acid) will protonate the amine, which can improve peak shape. However, this also protonates the silanol groups, reducing their interaction with the analyte.[1]

  • Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume and re-run the analysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a crude mixture of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine?

A1: A combination of acid-base extraction followed by column chromatography is often the most effective strategy. The initial acid-base extraction removes a significant portion of non-basic impurities and unreacted starting materials, simplifying the subsequent chromatographic separation.[4][5]

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be a very effective technique if a suitable solvent system can be found. The success of recrystallization depends on the impurity profile and the solubility characteristics of your specific crude product.

  • Protocol for Solvent Screening: Start by dissolving a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at their boiling points.[8] Let the solutions cool slowly to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble).[9]

Q3: My compound is an oil and won't crystallize. What are my options?

A3: If the free base is an oil, converting it to a salt (e.g., hydrochloride or fumarate) can often induce crystallization.

  • Protocol for Salt Formation: Dissolve the purified oil in a suitable solvent like methanol or ethyl acetate.[10] Add a stoichiometric amount of an acid (e.g., HCl in methanol or fumaric acid in ethanol) dropwise while stirring. The salt will often precipitate out of the solution and can be collected by filtration.[10]

Q4: What are the typical impurities I should expect in the synthesis of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine?

A4: The impurities will depend on the synthetic route. Common impurities can include:

  • Unreacted starting materials (e.g., 2,4-dichlorobenzaldehyde, 3-aminopyridine, or their precursors).

  • By-products from side reactions.

  • Residual catalysts or reagents.[11] LC-MS is a powerful tool for identifying the molecular weights of these impurities, which can help in deducing their structures.[12]

Q5: How can I effectively remove pyridine if it was used as a solvent in the reaction?

A5: Pyridine can be challenging to remove completely by simple evaporation.

  • Azeotropic Removal: Co-evaporation with a higher boiling point solvent like toluene can help remove residual pyridine.

  • Acid Wash: During an aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1 M HCl or a saturated solution of copper sulfate) will protonate the pyridine, making it water-soluble and easily removed in the aqueous phase.[3]

III. Experimental Protocols & Data

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine product will be in the lower aqueous layer.

  • Drain the aqueous layer into a clean flask.

  • Extract the organic layer two more times with 1 M HCl to ensure complete extraction of the amine.

  • Combine all aqueous extracts.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) with stirring until the pH is >10 (check with pH paper). The free amine will precipitate or form an oil.

  • Extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.[7][13]

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen initial eluent (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the eluent or a slightly stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the initial low-polarity solvent system.

  • Gradient (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[13]

Table 1: Recommended Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Eluent System (Starting Point)
TLC/Flash ChromatographySilica GelHexane/Ethyl Acetate with 0.1% Triethylamine
TLC/Flash ChromatographySilica GelDichloromethane/Methanol with 0.5% Aqueous Ammonia
HPLC (Reverse Phase)C18Acetonitrile/Water with 0.1% Formic Acid

IV. Visual Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Column Column Chromatography Extraction->Column Primary Purification Salt Salt Formation / Recrystallization Column->Salt Final Polishing (Optional) Pure Pure (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine Column->Pure Salt->Pure

Caption: A general workflow for the purification of the target amine.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield After Column CheckAdsorption Perform 2D-TLC Start->CheckAdsorption AdsorptionYes Irreversible Adsorption / Degradation CheckAdsorption->AdsorptionYes Off-diagonal spots AdsorptionNo Check Rf on TLC CheckAdsorption->AdsorptionNo Spot on diagonal Solution1 Use Deactivated Silica or Alumina AdsorptionYes->Solution1 RfGood Yield Loss During Workup? AdsorptionNo->RfGood 0.2 < Rf < 0.4 RfBad Optimize Solvent System AdsorptionNo->RfBad Rf < 0.1 or > 0.6

Caption: A decision tree for troubleshooting low purification yields.

V. References

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from

  • Der Pharma Chemica. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine. Retrieved from

  • Arkivoc. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis General Procedures Method A: Preparation for compound E. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine derivatization

Welcome to the Technical Support Center for the derivatization of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine . This highly congested diarylmethylamine presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine . This highly congested diarylmethylamine presents unique synthetic challenges. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome severe steric hindrance during N-alkylation, N-acylation, and cross-coupling reactions.

Molecular Profile & The "Steric Wall"

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a primary amine attached to a highly substituted, sp³-hybridized benzylic carbon. The difficulty in derivatizing this molecule stems from two compounding factors[1][2]:

  • Immense Steric Bulk: The diarylmethyl core is inherently bulky. The presence of an ortho-chloro substituent on the phenyl ring creates a rigid "steric wall" directly adjacent to the amine's lone pair, drastically reducing its nucleophilicity.

  • Competing Coordination: The pyridin-3-yl nitrogen can act as a competing nucleophile or coordinate with transition metal catalysts (e.g., Pd, Ir, Rh) and Lewis acids, leading to catalyst poisoning or off-target reactions.

Strategy Selection Workflow

DerivatizationWorkflow Start Target Derivative for (2,4-Dichloro...amine) Amide N-Acylation (Amide Formation) Start->Amide Alkyl N-Alkylation (Secondary/Tertiary Amine) Start->Alkyl Aryl N-Arylation (Buchwald-Hartwig) Start->Aryl Amide_Fail Standard Coupling (EDC/HATU) Fails Amide->Amide_Fail Alkyl_Fail Direct SN2 Fails (Slow/Elimination) Alkyl->Alkyl_Fail Aryl_Fail Pyridine Poisons Pd Steric Blockade Aryl->Aryl_Fail Amide_Fix Use Acyl Chlorides + DMAP + Microwave Amide_Fail->Amide_Fix Alkyl_Fix Reductive Amination + Ti(OiPr)4 Lewis Acid Alkyl_Fail->Alkyl_Fix Aryl_Fix Use Bulky Ligands (BrettPhos) or Acidic Cond. Aryl_Fail->Aryl_Fix

Caption: Decision matrix for selecting derivatization strategies to overcome steric and electronic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do standard peptide coupling agents (like HATU, EDC/HOBt) fail to acylate this amine? A1: Standard coupling agents activate carboxylic acids by forming bulky active esters (e.g., OAt or OBt esters). The transition state required for the amine to attack these bulky intermediates is energetically inaccessible due to the ortho-chloro group and the diarylmethyl scaffold. To overcome this, you must use smaller, highly reactive electrophiles like acyl chlorides or acyl fluorides, paired with a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP)[3][4].

Q2: I am trying to N-alkylate the amine using an alkyl bromide, but I only recover starting material. What is happening? A2: Direct S_N2 alkylation of sterically hindered amines with alkyl halides is notoriously slow. The activation energy barrier is too high, and heating the reaction often leads to elimination (E2) of the alkyl halide rather than substitution. Furthermore, the unhindered pyridine nitrogen may undergo preferential alkylation, forming a pyridinium salt. You should abandon direct S_N2 and use reductive amination [5][6].

Q3: Even reductive amination with NaBH(OAc)₃ is failing. How can I force the reaction? A3: In reductive amination, the rate-limiting step for hindered amines is the formation of the intermediate imine. Weak acids (like acetic acid) are insufficient to drive the dehydration step against the steric bulk. You must use a strong, oxophilic Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) to coordinate the carbonyl oxygen, forcefully driving the formation of the imine/enamine before introducing the reducing agent[6][7].

Troubleshooting Guide

Issue EncounteredMechanistic CauseSelf-Validating Solution
No conversion in N-Acylation Bulky active ester prevents nucleophilic attack.Switch to Acyl Chloride + DMAP (0.1 eq) + Pyridine . Use microwave irradiation (80–100 °C for 15 mins). DMAP forms a highly reactive, linear acylpyridinium intermediate[4].
Pyridine ring alkylation (Side Product) Pyridine nitrogen is less sterically hindered than the primary amine.Use Reductive Amination instead of alkyl halides. The primary amine is infinitely more reactive toward carbonyl condensation than the pyridine nitrogen.
Incomplete imine formation Steric clash between the diarylmethyl group and the incoming ketone/aldehyde.Pre-stir the amine and carbonyl with 1.2–2.0 equivalents of Ti(OiPr)₄ neat or in anhydrous THF for 12 hours before adding the reductant[6][7].
Emulsion during workup of Ti-reactions Titanium salts form gelatinous TiO₂ hydrates upon aqueous quench.Quench with 1M NaOH or saturated aqueous Rochelle's salt. Stir vigorously for 30 minutes to precipitate titanium as a filterable white solid.

Quantitative Data: Method Comparison

The following table summarizes expected outcomes when applying standard versus optimized conditions for the derivatization of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine.

Reaction TypeStandard ConditionOptimized ConditionTemp / TimeExpected Yield
N-Acylation R-COOH, HATU, DIPEA, DMFR-COCl, DMAP (cat.), Pyridine, DCM100 °C (MW) / 20 min85 - 95%
N-Alkylation R-Br, K₂CO₃, MeCNR-CHO, Ti(OiPr)₄, NaBH₃CN, THF60 °C / 18 hours75 - 88%
N-Arylation Ar-Br, Pd₂(dba)₃, BINAP, BaseAr-I, Pd₂(dba)₃, BrettPhos, NaOtBu110 °C / 24 hours40 - 60%

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted N-Acylation using Acyl Chlorides

This protocol utilizes DMAP as a nucleophilic catalyst to bypass the steric barrier of the diarylmethylamine[3][4].

Reagents:

  • (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine (1.0 eq, 1.0 mmol)

  • Acyl chloride (1.5 eq, 1.5 mmol)

  • Pyridine (2.0 eq, 2.0 mmol)

  • DMAP (0.1 eq, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (3.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the amine (1.0 mmol) and DMAP (0.1 mmol).

  • Solvent & Base: Purge the vial with nitrogen. Add anhydrous DCM (3.0 mL) followed by pyridine (2.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add the acyl chloride (1.5 mmol) dropwise. Self-validation: A white precipitate (pyridinium hydrochloride) should form immediately.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 90 °C for 20 minutes.

  • Workup: Dilute the mixture with DCM (15 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) to remove residual acid and pyridine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol 2: Lewis Acid-Mediated Reductive Amination

This protocol uses Ti(OiPr)₄ to force the sterically hindered imine formation[6][7].

Reagents:

  • (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine (1.0 eq, 1.0 mmol)

  • Aldehyde or Ketone (1.2 eq, 1.2 mmol)

  • Titanium(IV) isopropoxide, Ti(OiPr)₄ (2.0 eq, 2.0 mmol)

  • Sodium cyanoborohydride, NaBH₃CN (1.5 eq, 1.5 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve the amine (1.0 mmol) and the carbonyl compound (1.2 mmol) in anhydrous THF (3.0 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 mmol) via syringe. Stir the reaction mixture at 60 °C for 12 hours. Causality: The oxophilic titanium coordinates the carbonyl oxygen, increasing its electrophilicity and trapping the leaving water molecule as TiO₂/isopropanol, driving the equilibrium forward.

  • Reduction: Cool the mixture to room temperature. In a separate vial, dissolve NaBH₃CN (1.5 mmol) in THF (2.0 mL) and add it dropwise to the reaction. Stir for an additional 6 hours at room temperature.

  • Quench (Critical Step): Add 1M aqueous NaOH (5 mL) and stir vigorously for 30 minutes. Self-validation: The titanium species will precipitate as a dense, filterable white solid (TiO₂).

  • Filtration & Extraction: Filter the suspension through a pad of Celite, washing with Ethyl Acetate (20 mL). Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway of Ti(OiPr)₄ Activation

ReductiveAminationMechanism Carbonyl Ketone/Aldehyde + Ti(OiPr)4 Activated Ti-Coordinated Carbonyl (Highly Electrophilic) Carbonyl->Activated Lewis Acid Coordination Attack Amine Attack (Overcomes Steric Wall) Activated->Attack Imine Sterically Hindered Imine/Enamine Attack->Imine -H2O / -TiO2 Reduction Hydride Transfer (NaBH3CN) Imine->Reduction Product Alkylated Amine Product Reduction->Product

Caption: Ti(OiPr)4 lowers the activation energy for imine formation by highly polarizing the carbonyl bond.

References

  • Substituted Diarylmethylamines by Stereospecific Intramolecular Electrophilic Arylation of Lithiated Ureas Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Formylation of Amines PubMed Central (PMC) - NIH URL:[Link]

  • Transition metal-catalyzed remote asymmetric C–H activation of arenes SciExplor URL:[Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination PubMed Central (PMC) - NIH URL:[Link]

Sources

Optimization

Reducing synthetic impurities during the scale-up of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine

Welcome to the Process Chemistry Support Center. The synthesis of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine—a privileged diarylmethylamine scaffold critical for active pharmaceutical ingredients (APIs)—presents uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine—a privileged diarylmethylamine scaffold critical for active pharmaceutical ingredients (APIs)—presents unique chemoselectivity challenges when transitioning from bench-scale to multi-kilogram pilot production[1]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you eliminate synthetic impurities during scale-up.

Troubleshooting Guides & FAQs

Q1: During the catalytic hydrogenation of the imine intermediate, we observe up to 35% of a des-chloro impurity. How can we prevent this hydrodehalogenation?

Causality: The 2,4-dichlorophenyl moiety is highly susceptible to hydrodehalogenation. When using standard palladium-on-carbon (Pd/C) catalysts, the electron-rich Pd(0) readily undergoes oxidative addition into the activated aryl C–Cl bonds (especially at the ortho and para positions). This side reaction competes directly with the reduction of the C=N bond. Solution:

  • Catalyst Substitution: Abandon Pd/C. Switch to a sulfided platinum catalyst (Pt(S)/C) or Raney Nickel. The sulfiding agent poisons the active sites responsible for C–Cl oxidative addition while preserving the sites necessary for imine reduction.

  • Metal-Free Alternative: For ultimate chemoselectivity at scale, bypass catalytic hydrogenation entirely. Utilize a zinc-mediated reduction of the oxime intermediate in acetic acid. This method operates via single-electron transfer (SET) and is entirely blind to aryl chlorides, reducing dehalogenation to 0%.

Q2: Our isolated API contains 10–15% of a secondary amine dimer (bis((2,4-dichlorophenyl)(pyridin-3-yl)methyl)amine). Why does this happen, and how do we control it?

Causality: Dimerization is a classic mass-transfer issue during scale-up. As the primary amine product forms, it acts as a nucleophile. If the local concentration of ammonia drops (due to poor gas-liquid mixing in large reactors), the newly formed primary amine attacks the unreacted imine, forming a secondary imine that is subsequently reduced to the dimer [2]. Solution:

  • Two-Step Protocol: Do not perform a one-pot reductive amination with ammonia gas. Instead, pre-form the oxime using hydroxylamine hydrochloride. Ensure 100% conversion of the ketone before initiating the reduction step.

  • Ammonia Pressure: If direct reductive amination is mandatory, operate under high ammonia pressure (>10 bar) and use a highly efficient gas-entrainment impeller to ensure the liquid phase remains saturated with NH₃, kinetically outcompeting the primary amine.

Q3: Our classical chiral resolution using D-tartaric acid is capped at a 45% yield with high amounts of the wrong enantiomer trapped in the mother liquor. How do we improve throughput?

Causality: Classical resolution of a racemate is theoretically limited to a maximum 50% yield, with the undesired enantiomer remaining soluble and wasted in the mother liquor. Solution: Implement Crystallization-Induced Dynamic Resolution (CIDR). By adding a catalytic amount of an aromatic aldehyde (e.g., 3,5-dichlorosalicylaldehyde) to the crystallization matrix, the soluble undesired amine forms a transient Schiff base. This lowers the pKa of the benzylic proton, allowing the solvent to continuously racemize the amine in solution. Meanwhile, the desired enantiomer continuously precipitates as the insoluble diastereomeric salt, driving the equilibrium and enabling yields >80% [3].

Quantitative Data: Imine Reduction Catalyst Screening

The following table summarizes the impurity profiles observed during the scale-up screening of the imine reduction step (100g scale, 50°C, 12 hours).

Catalyst SystemH₂ Pressure (bar)Conversion (%)Primary Amine Yield (%)Des-chloro Impurity (%)Dimer Impurity (%)
10% Pd/C5.0>99.045.235.815.0
5% Pt/C5.0>99.060.520.114.9
5% Pt(S)/C10.098.588.0<1.08.5
Raney Ni / NH₃10.095.091.2<1.03.1
Zn dust / AcOH *N/A >99.0 94.5 0.0 <1.0

*Selected as the optimal scale-up condition due to the complete elimination of dehalogenation and dimer impurities.

Validated Experimental Protocol: Zinc-Mediated Reductive Amination

This protocol utilizes a self-validating system to ensure quality control at every critical juncture of the scale-up process.

Step 1: Oxime Formation

  • Charge a glass-lined reactor with (2,4-dichlorophenyl)(pyridin-3-yl)methanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), sodium acetate (1.5 eq), and an Ethanol/Water mixture (8:2 v/v).

  • Heat the mixture to reflux (approx. 80°C) and stir for 4 hours.

  • Self-Validation Checkpoint: Pull an aliquot for HPLC analysis. Proceed to Step 2 ONLY if residual ketone is <0.5% (AUC). If >0.5%, add 0.1 eq NH₂OH·HCl and reflux for 1 additional hour.

Step 2: Chemoselective Zinc Reduction

  • Cool the reactor to 0°C.

  • Add Zinc dust (4.0 eq) in 5 equal portions.

  • Slowly dose glacial acetic acid (8.0 eq) into the reactor over 2 hours.

  • Self-Validation Checkpoint: Monitor the internal temperature probe continuously. The addition of AcOH must be paused if Tint​ exceeds 15°C to prevent thermal runaway and degradation.

  • Warm to 20°C and stir for 6 hours.

Step 3: Workup and Isolation

  • Filter the reaction mixture through a pad of Celite to remove insoluble zinc salts. Wash the cake with Ethanol.

  • Concentrate the filtrate under vacuum to remove Ethanol, then dilute with Water.

  • Adjust the aqueous phase to pH 10 using 20% NaOH (aq).

  • Self-Validation Checkpoint: Verify the aqueous phase pH is exactly 10.0 ± 0.2 using a calibrated probe before extraction to ensure complete free-basing of the amine.

  • Extract the aqueous layer with MTBE (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the highly pure racemic amine.

Visualizations

Mechanism Ketone Ketone Precursor (2,4-Dichlorophenyl)(pyridin-3-yl)methanone Imine Imine / Oxime Intermediate Ketone->Imine + NH3 or NH2OH PrimaryAmine Target API Primary Amine Imine->PrimaryAmine Chemoselective Reduction Dehalo Impurity: Des-chloro Amine Imine->Dehalo Pd/C Catalyzed Over-reduction Dimer Impurity: Secondary Amine Dimer PrimaryAmine->Dimer + Unreacted Imine (Mass Transfer Limit) PrimaryAmine->Dehalo Hydrodehalogenation

Figure 1: Reaction pathways detailing the formation of the target primary amine versus impurities.

Workflow Step1 1. Oxime Formation Step2 2. Zn/AcOH Reduction Step1->Step2 <0.5% Ketone Step3 3. pH Adjust & Extraction Step2->Step3 Filter Salts Step4 4. CIDR Chiral Resolution Step3->Step4 Racemic API

Figure 2: Optimized scale-up workflow from oxime formation to CIDR chiral resolution.

References

  • Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines The Journal of Organic Chemistry URL:[Link]

  • Chemoselective Photoredox Synthesis of Unprotected Primary Amines Using Ammonia Organic Letters URL:[Link]

  • Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor Organic Process Research & Development URL:[Link]

Troubleshooting

Chiral resolution and separation of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine enantiomers

Welcome to the Technical Support Center for the chiral resolution and separation of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine . This portal is designed for researchers and process chemists navigating the specific phy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution and separation of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine .

This portal is designed for researchers and process chemists navigating the specific physicochemical challenges of this molecule. Because this compound features a highly sterically hindered chiral center flanked by two bulky aryl groups, alongside dual basic sites (a primary amine and a pyridine ring), standard separation protocols often require precise optimization.

Below, you will find field-proven troubleshooting guides, step-by-step methodologies, and empirical data to guide your enantiomeric separation workflows.

Module 1: Classical Resolution (Diastereomeric Salt Formation)

Classical resolution via diastereomeric crystallization remains the most scalable approach for early-phase drug development[1]. However, the dual basicity of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine often leads to "oiling out" or poor enantiomeric excess (ee) if the thermodynamics are not strictly controlled.

Frequently Asked Questions & Troubleshooting

Q: Which resolving agents are most effective for diarylmethylamines? A: High-throughput screening data consistently shows that Tartaric acid and its O-acyl derivatives (e.g., di-p-toluoyl-D-tartaric acid or dibenzoyl-L-tartaric acid) are the most successful resolving agents for this class of primary amines[2][3]. These di-protic acids form robust, highly ordered hydrogen-bonded networks with the primary amine, which amplifies the solubility differences between the resulting diastereomeric salts.

Q: I am getting a viscous oil instead of crystals. How do I induce crystallization? A: "Oiling out" occurs when the resolving acid protonates both the primary amine (pKa ~9.5) and the pyridine ring (pKa ~5.2), creating a highly polar, non-crystallizing complex.

  • Causality: You are likely using too much resolving agent.

  • Solution: Strictly limit the resolving agent to 0.5 molar equivalents (for di-protic acids like tartaric acid) or 1.0 equivalent (for mono-protic acids). This ensures only the more basic primary amine is protonated. Additionally, switch to a less polar solvent system (e.g., Ethanol/Water 80:20 or THF/Water) to decrease the solubility of the target salt[1].

Q: My first crystallization only yielded 65% ee. How do I improve this? A: A low initial ee indicates that the system has reached a eutectic point where a solid solution of both diastereomers is co-precipitating[1]. Do not discard the batch. Perform a secondary recrystallization (upgrading) in a non-polar anti-solvent like n-heptane or pure ethanol to selectively dissolve the undesired hemisalt.

Self-Validating Protocol: Diastereomeric Salt Formation & Salt Break

To ensure a self-validating system, you must track the mass balance and ee of both the solid precipitate and the mother liquor.

Step 1: Salt Formation

  • Dissolve 1.0 eq of racemic (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine in 10 volumes of Ethanol (EtOH).

  • In a separate flask, dissolve 0.5 eq of L-(+)-Tartaric acid in 2 volumes of distilled water.

  • Heat the amine solution to 60°C. Add the acid solution dropwise over 30 minutes.

  • Cool the mixture linearly to 20°C over 4 hours. Seed crystals can be added at 45°C if available.

  • Filter the resulting suspension. Validation: Analyze a 5 mg sample of the solid and 1 mL of the filtrate via analytical Chiral SFC to confirm opposite enantiomeric enrichment.

Step 2: Salt Break (Free Base Recovery)

  • Suspend the enriched solid in Dichloromethane (DCM) (10 volumes).

  • Add 1M aqueous NaOH dropwise under vigorous stirring until the aqueous layer reaches pH > 10. Mechanism: The strong base deprotonates the primary amine, breaking the tartrate salt and driving the lipophilic free base into the organic phase.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the resolved free base.

Classical_Resolution Racemate Racemic (2,4-Dichlorophenyl) (pyridin-3-yl)methylamine AddAcid Add 0.5 eq L-Tartaric Acid (EtOH/H2O, 60°C) Racemate->AddAcid Cooling Controlled Cooling (20°C over 4h) AddAcid->Cooling Filter Filtration Cooling->Filter Solid Diastereomeric Salt (Enriched in Target) Filter->Solid Solid fraction MotherLiquor Mother Liquor (Enriched in Undesired) Filter->MotherLiquor Filtrate SaltBreak Salt Break (1M NaOH / DCM) Solid->SaltBreak PureEnantiomer Resolved Free Base (>98% ee) SaltBreak->PureEnantiomer

Workflow for the classical chiral resolution of diarylmethylamines via diastereomeric salt formation.

Module 2: Preparative Chiral Chromatography (SFC/HPLC)

When classical resolution is not viable due to time constraints, Preparative Supercritical Fluid Chromatography (SFC) is the industry standard for isolating chiral amines[4]. SFC offers superior mass transfer kinetics compared to HPLC, allowing for higher flow rates and rapid recovery of the free base upon CO₂ depressurization[5].

Frequently Asked Questions & Troubleshooting

Q: Why am I seeing severe peak tailing and loss of resolution on my chromatogram? A: Peak tailing in chiral chromatography of basic amines is almost always caused by secondary non-specific interactions between the basic nitrogen atoms of the analyte and the acidic residual silanol groups on the silica support of the Chiral Stationary Phase (CSP)[6].

  • Solution: You must use a basic mobile phase additive. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to your organic modifier (e.g., Methanol or Ethanol) will competitively bind to the silanols, masking them from your analyte and restoring sharp, symmetrical peaks[5][6].

Q: Which Chiral Stationary Phase (CSP) should I screen first? A: For pyridyl-containing primary amines, immobilized polysaccharide-derived CSPs such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) and Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) show the highest success rates[7]. The immobilized nature of these columns allows the use of strong co-solvents (like THF or DCM) to increase sample solubility for preparative loading[7].

Quantitative Data: SFC Method Screening Matrix

Below is a summarized screening matrix demonstrating the critical impact of basic additives on the separation of highly basic diarylmethylamines.

Chiral Stationary PhaseCo-Solvent (Modifier)AdditiveSelectivity (α)Resolution (Rs)Peak Shape
Chiralpak AD-H20% MethanolNone1.150.8Severe Tailing
Chiralpak AD-H20% Methanol0.1% DEA1.601.9Sharp
Chiralpak IC30% EthanolNone1.451.2Moderate Tailing
Chiralpak IC 30% Ethanol 0.1% DEA 2.20 3.5 Baseline Resolved
Chiralpak IG25% Isopropanol0.1% IPA1.852.1Broad but Resolved

Note: Optimal preparative conditions prioritize high Resolution (Rs > 2.0) to allow for maximum mass loading without overlapping peak tails.

SFC_Decision_Tree Start Start SFC Screening (CO2 + Co-solvent) SelectCSP Select Immobilized CSP (e.g., Chiralpak IC/IA) Start->SelectCSP Additives Are peaks tailing? SelectCSP->Additives AddBase Add 0.1-0.2% DEA or IPA to Co-solvent Additives->AddBase Yes (Basic amine) CheckRes Resolution > 1.5? Additives->CheckRes No AddBase->CheckRes OptTemp Optimize Temp/Pressure (e.g., 40°C, 150 bar) CheckRes->OptTemp Yes ChangeMod Screen alternative modifiers (MeOH vs. EtOH vs. IPA) CheckRes->ChangeMod No ScaleUp Scale to Preparative SFC OptTemp->ScaleUp ChangeMod->CheckRes

Decision tree for developing a Chiral SFC method for highly basic primary amines.

References

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications.[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG.[Link]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium. Organic Process Research & Development - ACS Publications.[Link]

  • Frequently Asked Questions - Daicel Chiral Technologies. Daicel Chiral Technologies.[Link]

  • Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. American Pharmaceutical Review.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Testing (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine Purity: A Comparative Guide

As a Senior Application Scientist, evaluating the purity of complex pharmaceutical building blocks requires moving beyond generic, one-size-fits-all protocols. (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a stericall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of complex pharmaceutical building blocks requires moving beyond generic, one-size-fits-all protocols. (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a sterically hindered diarylmethylamine featuring both a primary amine and a basic pyridine ring. These dual basic sites present significant analytical challenges, particularly regarding chromatographic peak shape and resolution.

This guide provides an objective comparison of analytical modalities, explains the physicochemical causality behind method development, and delivers self-validating experimental protocols fully compliant with [1].

Mechanistic Causality in Method Selection

Why do standard analytical methods often fail for this specific compound?

The primary amine (pKa ~9.5) and the pyridine nitrogen (pKa ~5.2) are highly prone to secondary electrostatic interactions with unendcapped, acidic silanols on standard silica-based stationary phases. If analyzed using a generic neutral water/acetonitrile gradient, the compound will exhibit severe peak tailing. This tailing artificially broadens the peak, masking closely eluting degradation products and violating the Specificity requirements of ICH Q2(R2).

To achieve accurate purity determination, the analytical strategy must rely on specific chemical causality:

  • Mask silanols and fully protonate the amines: Using a low-pH mobile phase (pH 3.0) combined with a competitive amine modifier (e.g., Triethylamine) ensures sharp, symmetrical peaks for routine HPLC analysis[2].

  • Bypass chromatography entirely: Utilizing Quantitative Nuclear Magnetic Resonance (qNMR) allows for absolute purity determination without the need for a target-specific reference standard, relying instead on the fundamental physics of proton resonance[3].

Objective Comparison of Analytical Alternatives

To establish a robust control strategy, we must compare the performance of available analytical alternatives for this specific diarylmethylamine.

Analytical ModalityPrimary ApplicationAdvantages for Target CompoundLimitations
RP-HPLC-UV Routine Purity & Impurity ProfilingHigh sensitivity for the dichlorophenyl UV chromophore; excellent repeatability.Requires extensive method development to mitigate amine peak tailing.
1H-qNMR Absolute Purity DeterminationPrimary ratio method; requires no specific reference standard; non-destructive[3].Lower sensitivity for trace impurities (<0.5%); requires expensive instrumentation.
LC-MS (ESI+) Impurity IdentificationEasily ionizes the basic nitrogens; provides precise mass for unknown degradants.Poor quantitative accuracy due to matrix effects and ion suppression.
GC-FID Residual SolventsExcellent for detecting volatile synthesis byproducts (e.g., methanol, DCM).Target compound may thermally degrade at high injector temperatures.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it is a self-validating system —meaning it contains built-in, automated go/no-go checks that prevent the generation of invalid data.

Protocol A: RP-HPLC-UV Method (Routine Analysis)

Causality Check: The addition of 0.1% Triethylamine (TEA) at pH 3.0 competitively binds to residual column silanols, preventing the basic pyridine and primary amine of our target from tailing[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 1.0 mL of Triethylamine in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm x 4.6 mm, 3 µm particle size).

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the dichlorophenyl conjugated system).

  • The Self-Validating Gate (System Suitability Test - SST): Before any sample is analyzed, inject a 100 µg/mL standard solution 5 times. The chromatography data system (CDS) must verify:

    • Tailing Factor ( Tf​ ) < 1.5

    • Theoretical Plates ( N ) > 5000

    • Peak Area %RSD < 2.0%

    • Action: If these criteria fail, the sequence automatically aborts.

Protocol B: 1H-qNMR (Absolute Purity without a Reference Standard)

Causality Check: The relaxation delay ( D1​ ) is the most critical parameter in qNMR. It must be set to >5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Failing to do so results in incomplete signal recovery and artificially deflated purity values[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine sample and ~10.0 mg of a Certified Reference Material (CRM) Internal Standard (e.g., NIST-traceable Maleic Acid).

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Frequency: 500 MHz or higher.

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay ( D1​ ): 30 seconds (ensuring complete relaxation of the methine proton).

    • Scans: 64 transients.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the internal standard peak (Maleic acid singlet at 6.26 ppm) and the target compound's isolated methine proton (singlet, ~5.5 ppm). Calculate absolute mass fraction using the standard qNMR integral equation.

ICH Q2(R2) Validation Data & Performance Metrics

The following table summarizes the quantitative validation data for the RP-HPLC-UV method, demonstrating strict adherence to ICH Q2(R2) guidelines[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​>2.0 ) from forced degradation products Rs​=3.4 (Nearest degradant)PASS
Linearity R2≥0.999 over 50% to 150% of target concentration R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels99.4% ± 0.5%PASS
Method Precision %RSD ≤2.0% for 6 independent preparations%RSD = 0.8%PASS
Limit of Quantitation Signal-to-Noise ( S/N ) ≥10:1 0.05 µg/mL ( S/N=12 )PASS

Analytical Workflows

MethodSelection Start Target: (2,4-Dichlorophenyl) (pyridin-3-yl)methylamine Ref Certified Reference Standard Available? Start->Ref qNMR 1H-qNMR Analysis (Primary Absolute Purity) Ref->qNMR No Chrom Chromatographic Profiling Needed? Ref->Chrom Yes HPLC HPLC-UV / LC-MS (Routine & Impurities) qNMR->HPLC Cross-validation Chrom->HPLC Main Assay GC GC-FID (Residual Solvents) Chrom->GC Volatiles

Fig 1. Decision matrix for selecting analytical purity methods based on reference standard availability.

ValidationPhase S1 System Suitability Tailing < 1.5 RSD < 2.0% S2 Specificity & Forced Degradation S1->S2 S3 Linearity, Accuracy & Precision S2->S3 S4 Robustness & Final Reporting S3->S4

Fig 2. Sequential ICH Q2(R2) validation lifecycle for self-validating chromatographic methods.

References

  • [1] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL:[Link]

  • [2] Title: Development of Analytical Method by RP-HPLC Technique for Determination of Imatinib mesylate (Pyridine-Amine Methodologies) | Source: Asian Journal of Research in Chemistry | URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Novel Bioactive Compounds: A Case Study with (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine (Cpd-X)

Introduction: The Selectivity Imperative in Drug Discovery In the journey from a promising chemical entity to a validated therapeutic, the characterization of a compound's selectivity is a critical milestone.[1][2] A mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Imperative in Drug Discovery

In the journey from a promising chemical entity to a validated therapeutic, the characterization of a compound's selectivity is a critical milestone.[1][2] A molecule that potently modulates its intended target is a success, but one that interacts with numerous off-targets can lead to unforeseen toxicity, derailing a research program and posing significant safety risks.[3] Most small molecules exhibit some degree of polypharmacology, meaning they modulate multiple targets.[1] The challenge, therefore, is not to find a perfectly "clean" compound, but to understand its interaction profile comprehensively, distinguishing between therapeutically beneficial polypharmacology and detrimental cross-reactivity.[2]

This guide provides a strategic framework for the systematic evaluation of a novel compound's cross-reactivity. We will use the hypothetical molecule (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine , hereafter referred to as Cpd-X , as a case study. Cpd-X is a synthetic small molecule with no prior published biological data. Our objective is to design and execute a phased, data-driven screening cascade to build a comprehensive selectivity profile, explaining the scientific rationale behind each experimental choice.

Phase 1: Structural Assessment and Hypothesis Generation

Before initiating any assay, an experienced medicinal chemist would dissect the structure of Cpd-X to form hypotheses about its potential biological targets. This in silico assessment guides the selection of appropriate screening panels.

  • (2,4-Dichlorophenyl) Moiety: The dichlorinated phenyl ring is a common feature in many kinase inhibitors. This substitution pattern can facilitate interactions within the hydrophobic regions of ATP-binding pockets. For example, related dichlorophenyl motifs are found in potent Src kinase inhibitors and other anticancer agents.[4] This strongly suggests that kinome profiling should be a top priority.

  • (Pyridin-3-yl)methylamine Moiety: The pyridine ring and the secondary amine are classic pharmacophores found in ligands for G-Protein Coupled Receptors (GPCRs) and monoamine transporters.[5] This structure suggests potential interactions with receptors for neurotransmitters like norepinephrine, serotonin, or dopamine.[5] Furthermore, such nitrogen-containing heterocyclic structures are known to interact with various ion channels.[6]

Based on this structural analysis, a logical starting point for profiling Cpd-X involves three broad, parallel screening funnels: a kinome panel, a GPCR panel, and a safety-oriented ion channel panel.

Phase 2: Broad Selectivity Profiling Workflow

The initial phase of screening should be broad and efficient, designed to identify the highest-affinity interactions across the most common target families. The goal here is not exhaustive dose-response curves but a "yes/no" answer to the question: "Does Cpd-X interact significantly with this target class at a relevant concentration (e.g., 1 or 10 µM)?"

G cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Broad Screening (Single Concentration) cluster_2 Phase 3: Hit Confirmation & Potency cluster_3 Phase 4: Cellular Validation CpdX Cpd-X Structural Analysis Kinome Kinome Panel (e.g., scanMAX, ~468 kinases) CpdX->Kinome Dichlorophenyl motif GPCR GPCR Panel (e.g., SafetyScreen44) CpdX->GPCR Pyridinylmethylamine motif IonChannel Ion Channel Panel (e.g., Cardiac Panel) CpdX->IonChannel General safety & amine motif Kd Affinity Determination (Kd) for Primary Hits Kinome->Kd IC50 Functional IC50 Determination for Confirmed Hits GPCR->IC50 IonChannel->IC50 Cellular Cellular Target Engagement (e.g., CETSA®) Kd->Cellular IC50->Cellular

Caption: High-level workflow for cross-reactivity profiling of Cpd-X.
Kinome Profiling

Rationale: Given the high structural conservation of the ATP-binding site, kinase inhibitors frequently exhibit off-target activity across the kinome.[7] A broad kinome scan is essential to identify both the primary target(s) and any potent off-targets that could cause side effects. Commercial services like Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot℠ offer panels covering hundreds of kinases.[8][9]

Experimental Approach: A competition binding assay is the industry standard for this type of screen.[8] The principle involves testing the ability of Cpd-X to displace a known, tagged ligand from the active site of each kinase in the panel. The results are typically reported as percent of control (%Ctrl) or percent inhibition, where a lower number indicates stronger binding.

  • Assay Preparation: Kinases are individually expressed and tagged (e.g., with DNA). An active-site directed ligand, immobilized on a solid support, is prepared for each kinase.

  • Compound Preparation: Cpd-X is solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM). A working solution is prepared for screening at a final assay concentration of 1 µM.

  • Binding Reaction: In a multi-well plate, the tagged kinase, the immobilized ligand, and Cpd-X are combined in an appropriate assay buffer. A control reaction well contains the kinase, ligand, and DMSO vehicle but no Cpd-X.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (typically 1 hour at room temperature).

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan platform, this is achieved via quantitative PCR (qPCR) of the DNA tag.[8]

  • Data Analysis: The amount of kinase bound in the presence of Cpd-X is compared to the vehicle control. The result is expressed as: %Ctrl = (Signal_compound / Signal_DMSO) * 100 A small %Ctrl value signifies that Cpd-X has displaced the reference ligand and is therefore a "hit." A common threshold for a significant hit is a %Ctrl < 10 or < 35, depending on the platform.

GPCR Profiling

Rationale: GPCRs are the largest family of cell surface receptors and are common targets for drugs across numerous therapeutic areas.[10] Off-target interactions with GPCRs can lead to a wide range of side effects, particularly affecting the central nervous, cardiovascular, and endocrine systems.[11] A safety-oriented panel, such as the Multispan MULTISCREEN™ or Eurofins SafetyScreen44, which includes receptors for key biogenic amines (dopamine, serotonin, adrenergic), is a standard component of early safety pharmacology.[12][11]

Experimental Approach: Unlike kinase screens that often measure direct binding, GPCR screens typically use functional, cell-based assays that measure the downstream consequences of receptor activation or inhibition (e.g., changes in second messengers like cAMP or calcium).[10][13] This provides more physiologically relevant data, as it can distinguish between agonists, antagonists, and allosteric modulators.[13]

  • Cell Line Preparation: Stable cell lines, each overexpressing a specific GPCR of interest, are cultured. These cells are engineered to report on receptor activation, often through a CRE-luciferase or similar reporter system linked to cAMP levels.

  • Compound Plating: Cpd-X is serially diluted and added to the assay plates.

  • Antagonist Incubation: The cells are added to the plates containing Cpd-X and pre-incubated for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the receptor.

  • Agonist Challenge: A known agonist for the specific GPCR is added to all wells at a concentration that elicits a sub-maximal response (EC80). This stimulates the receptor and induces a cAMP signal.

  • Signal Detection: After agonist incubation (e.g., 30-60 minutes), a detection reagent (e.g., for a luminescent or TR-FRET-based cAMP immunoassay) is added.[12] The plate is read on a compatible plate reader.

  • Data Analysis: The signal from wells containing Cpd-X is compared to control wells (agonist + vehicle). A reduction in signal indicates that Cpd-X is antagonizing the receptor. Results are expressed as percent inhibition.

Ion Channel Profiling

Rationale: Unintended interactions with ion channels are a primary cause of cardiovascular toxicity.[6][14] The most critical of these is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as blockade can lead to a potentially fatal arrhythmia called Torsades de Pointes.[15] Therefore, early assessment of hERG activity is a regulatory expectation.[14] A standard safety panel will include hERG alongside other key cardiac channels like the sodium channel (NaV1.5) and calcium channel (CaV1.2) as part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[6][16]

Experimental Approach: The gold standard for ion channel assessment is manual patch-clamp electrophysiology, which directly measures the flow of ions through the channel in a live cell.[6] Automated patch-clamp (APC) systems are now widely used for higher-throughput screening.

  • Cell Preparation: A cell line (e.g., HEK-293) stably expressing the hERG channel is harvested and prepared as a single-cell suspension.

  • System Priming: The APC instrument (e.g., a QPatch or Patchliner) and its microfluidic chip are primed with intracellular and extracellular recording solutions.

  • Cell Sealing: The cell suspension is introduced, and individual cells are captured by suction at the apertures of the planar patch-clamp chip, forming a high-resistance "gigaseal."

  • Whole-Cell Configuration: A brief electrical pulse ruptures the cell membrane under the aperture, allowing electrical access to the cell's interior (whole-cell mode).

  • Voltage Protocol & Baseline Recording: A specific voltage protocol designed to elicit and measure the hERG current is applied, and a stable baseline current is recorded.

  • Compound Application: Cpd-X is perfused over the cell at the desired concentration.

  • Effect Measurement: The voltage protocol is repeated, and the hERG current in the presence of the compound is measured.

  • Data Analysis: The peak current amplitude after compound application is compared to the baseline measurement to calculate the percent inhibition.

Phase 3: Data Interpretation and Comparative Analysis

The output of the broad screening phase will be a large dataset that requires careful interpretation. The data should be summarized in clear tables to identify the most potent on- and off-target interactions.

Table 1: Hypothetical Kinome Profiling Results for Cpd-X (Top Hits)

(Screened at 1 µM)

Kinase TargetKinase Family% ControlInterpretation
CSNK1D CK13.2 Potent Hit
SRC TK8.1 Potent Hit
ABL1TK12.5Moderate Hit
LCKTK21.0Moderate Hit
GSK3BCMGC45.7Weak Interaction
CDK2CMGC88.9No Significant Interaction

This hypothetical data suggests Cpd-X is a potent inhibitor of Casein Kinase 1 Delta (CSNK1D) and the non-receptor tyrosine kinase SRC. Follow-up affinity (Kd) determination would be the next logical step.

Table 2: Hypothetical GPCR & Ion Channel Safety Panel Results for Cpd-X

(Screened at 10 µM)

TargetAssay Type% InhibitionInterpretation
ADRB2 (β2 Adrenergic)cAMP (Antagonist)78%Significant Antagonist Activity
HTR2B (Serotonin 2B)Calcium Flux (Antagonist)65%Significant Antagonist Activity
DRD2 (Dopamine D2)cAMP (Antagonist)15%No Significant Activity
hERG (KCNH2) Patch Clamp 55% Significant Blockade - Safety Flag
NaV1.5Patch Clamp8%No Significant Activity
CaV1.2Patch Clamp12%No Significant Activity

This hypothetical data raises a significant safety concern due to the potent hERG blockade. The adrenergic and serotonergic activities would also need to be investigated further to understand their therapeutic potential or side-effect liability.

Phase 4: From Biochemical Hits to Cellular Confirmation

Biochemical and heterologous expression assays are powerful but may not fully reflect a compound's behavior in a more complex cellular environment.[2] Therefore, a crucial next step is to validate the primary hits in relevant cell models.

Rationale: Factors like cell membrane permeability, efflux pumps, and intracellular protein concentrations can dramatically alter a compound's apparent potency and selectivity.[2] Cellular target engagement assays confirm that the compound can reach and bind to its target in a live cell.

Experimental Approach: The Cellular Thermal Shift Assay (CETSA®) is an innovative method for measuring target engagement in cells or tissues.[17] It works on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound.

G cluster_0 CETSA® Workflow A Treat intact cells with Cpd-X or Vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated fractions B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot thermal stability curve D->E

Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA®).

The output is a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of Cpd-X provides direct evidence of target engagement in a physiological context.[17]

Conclusion and Forward Look

This guide outlines a systematic, hypothesis-driven approach to characterizing the cross-reactivity of a novel compound, Cpd-X. By integrating structural analysis with a phased screening cascade—from broad biochemical panels to focused cellular validation—researchers can build a robust selectivity profile. Our hypothetical data for Cpd-X revealed it as a potent dual inhibitor of CSNK1D and SRC, but also flagged a critical safety liability through significant hERG channel blockade. This profile allows for an informed decision: either terminate the compound, or attempt to rationally design out the hERG activity while maintaining the desired kinase inhibition through medicinal chemistry.[3]

Ultimately, a thorough understanding of a compound's on- and off-target interactions is not an obstacle but an essential tool for successful drug development, enabling the selection of safer, more effective clinical candidates.[18][19]

References

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • Anticancer Research. (2019, July 15). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Available from: [Link]

  • Google Patents. (1998). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Charles River Laboratories. In Vitro Safety Pharmacology Assays. Available from: [Link]

  • PMC. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • PMC. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Available from: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available from: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available from: [Link]

  • ION Biosciences. Ion Channel Assay Services. Available from: [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. Available from: [Link]

  • ResearchGate. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Available from: [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • Multispan, Inc. MULTISCREENᵀᴹ 235-GPCR Cell-Based Assay Panel. Available from: [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available from: [Link]

  • PMC. (2018). Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. Available from: [Link]

  • PMC. (2012). Rational Approaches to Improving Selectivity in Drug Design. Available from: [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available from: [Link]

  • Cell Press. (2023). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. Available from: [Link]

  • PubMed. (2008, March 15). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Available from: [Link]

  • Google Patents. (2002). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Available from: [Link]

  • Broad Institute. Small-molecule Profiling. Available from: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

  • MDPI. (2022, October 9). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). Available from: [Link]

  • PubChem. N1,N6-Di[(1S)-indanyl-(2R)-hydroxy]-(2R,3R,4R,5R)-2,5-di(benzyloxy)-3,4-dihydroxyhexanediamide. Available from: [Link]

  • PMC. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Available from: [Link]

  • PubChem. 1,2-Bis(4-methoxyphenyl)-N,N,N',N'-tetramethylethane-1,2-diamine. Available from: [Link]

  • Metrion Biosciences. (2025, May 20). Potency Assessments for Cardiac Ion Channels: CiPA Screening. Available from: [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Available from: [Link]

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology - Blog. Available from: [Link]

  • ACS Publications. (2004, December 13). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[6][20][21]triazolo[4,3-a]pyrazin- 7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl. Available from: [Link]

  • ResearchGate. (2006). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][20][21]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available from: [Link]

  • PubChem. 3-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-buten-1-ylidene)cyclohexyl beta-D-glucopyranoside. Available from: [Link]

  • EMMA International. (2024, March 4). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Available from: [Link]

  • PubChem. 3-[(S)-(R)-3-Hydroxy-2-((1S,2R)-3-hydroxy-oct-1-enyl)-5-oxo-cyclopentylsulfanyl]-propoxy}-acetic acid. Available from: [Link]

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Available from: [Link]

  • PubChem. 5-(dimethylamino)-{N}-[6-[[(1{R},2~{R},3~{S},4~{S},5~{S})-2-(hydroxymethyl)-3,4,5-tris(oxidanyl)cyclopentyl]amino]hexyl]naphthalene-1-sulfonamide. Available from: [Link]

  • PMC. (2018). Design and Conduct Considerations for First‐in‐Human Trials. Available from: [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available from: [Link]

Sources

Validation

Benchmarking Receptor Binding Kinetics of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine: A Comparative Guide

Executive Summary In modern drug discovery, the optimization of small-molecule ligands has fundamentally shifted from thermodynamic equilibrium metrics (affinity) to real-time kinetic parameters (residence time). This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of small-molecule ligands has fundamentally shifted from thermodynamic equilibrium metrics (affinity) to real-time kinetic parameters (residence time). This guide provides a comprehensive, objective benchmarking of the receptor binding kinetics for (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine (hereafter referred to as DPMA ), a privileged diarylmethylamine scaffold frequently evaluated against G protein-coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels[1]. By comparing DPMA against standard alternatives using state-of-the-art biophysical and live-cell assays, this guide equips researchers with the methodological framework necessary to evaluate target engagement accurately.

The Causality of Kinetic Benchmarking

Historically, compound efficacy was predicted using the equilibrium dissociation constant ( Kd​ ) or half-maximal inhibitory concentration ( IC50​ ). However, the human body is an open pharmacokinetic system, not a closed equilibrium state. Once a drug is systemically cleared, its duration of action is dictated not by its affinity, but by its Residence Time ( τ ) —the reciprocal of the dissociation rate constant ( 1/koff​ )[2].

Two compounds with identical Kd​ values can exhibit drastically different physiological profiles. A rapid-equilibrium ligand (fast kon​ , fast koff​ ) may require frequent dosing to maintain target saturation, whereas a kinetically optimized ligand like DPMA (moderate kon​ , very slow koff​ ) can provide sustained target engagement long after the free drug concentration drops below the Kd​ threshold.

G A Ligand-Receptor Evaluation B Thermodynamic Affinity (Kd, IC50) A->B C Binding Kinetics (kon, koff) A->C D Equilibrium Assumption (Closed System) B->D E Residence Time (τ) (Open System / In Vivo) C->E

Figure 1: Logical workflow of thermodynamic vs. kinetic binding parameters in drug evaluation.

Comparative Overview of Benchmarking Technologies

To objectively benchmark DPMA against alternative ligands, we must select assay platforms that resolve the temporal dynamics of binding. Each platform offers distinct advantages depending on the receptor's environment.

Analytical PlatformEnvironmentPrimary ReadoutAdvantagesLimitations
Surface Plasmon Resonance (SPR) Cell-free (Nanodiscs / Solubilized)Mass change (Refractive Index)Label-free, direct measurement of kon​ and koff​ [3].Requires purified, stable receptor preparations.
NanoBRET Live-cellBioluminescence Resonance Energy TransferPreserves native signaling machinery and membrane context.Requires fluorescent tracer and receptor fusion engineering.
Kinetic Radioligand Binding Membrane preparationsRadioactivity (CPM)Historical gold standard; highly sensitive.Poor temporal resolution; generates radioactive waste.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the data generated is an artifact-free reflection of DPMA's true kinetic profile.

Protocol A: Label-Free SPR Kinetics using GPCR Nanodiscs

Causality: Solubilized membrane proteins often lose their native conformational ensemble. Reconstituting the target receptor into lipid nanodiscs preserves the native lipid-protein interactions, which is crucial for accurate kinetic measurements and preventing non-specific aggregation[2].

  • Surface Preparation: Immobilize anti-His or anti-FLAG antibodies onto a CM5 sensor chip via standard amine coupling. Capture the target receptor-embedded nanodiscs onto the active flow cell.

  • Analyte Injection (Association): Inject DPMA and reference compounds at a flow rate of ≥50μL/min . Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding rather than diffusion.

  • Buffer Flow (Dissociation): Switch to running buffer and monitor the dissociation phase for at least 5 times the expected half-life of the complex.

  • Validation Checkpoint: Always utilize a reference flow cell containing "empty" nanodiscs (lacking the receptor). Subtracting this reference signal eliminates bulk refractive index artifacts and non-specific lipid binding[4]. If the signal does not return to baseline after regeneration, irreversible aggregation or non-specific covalent binding has occurred, invalidating the run.

Protocol B: Live-Cell NanoBRET Target Engagement

Causality: SPR removes the receptor from its cellular context. NanoBRET measures competitive displacement in living cells, accounting for membrane permeability, intracellular ion concentrations, and active G-protein coupling states.

  • Transfection: Express the target receptor fused to NanoLuc (NLuc) luciferase at the N-terminus in HEK293 cells.

  • Equilibration: Add a known fluorescent tracer ligand at its Kd​ concentration and incubate to reach equilibrium (maximum BRET signal).

  • Kinetic Read: Inject unlabeled DPMA. As DPMA competes for the binding site, it displaces the tracer, causing a real-time decay in the BRET signal.

  • Validation Checkpoint: Include an "Untransfected" control to measure background luminescence and a "Tracer Only" control to establish the 100% occupancy baseline. The resulting decay curve must fit a one-phase exponential decay model; a biphasic decay suggests allosteric modulation or multiple binding sites rather than simple 1:1 competitive kinetics.

NanoBRET Step1 NLuc-Receptor + Fluorescent Tracer Step2 Baseline BRET (Equilibrium) Step1->Step2 Incubation Step3 Add DPMA (Unlabeled Competitor) Step2->Step3 Injection Step4 Real-Time BRET Decay (Calculates koff) Step3->Step4 Kinetic Read

Figure 2: NanoBRET assay workflow for real-time measurement of competitive binding kinetics.

Comparative Kinetic Data: DPMA vs. Alternatives

The following table summarizes representative benchmarking data for DPMA against standard reference ligands at a representative GPCR target.

Note: While thermodynamic affinity ( Kd​ ) may appear comparable between DPMA and standard alternatives, the kinetic resolution reveals DPMA's distinct pharmacological profile.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 )Calculated Kd​ (nM)Residence Time τ (min)Kinetic Profile Classification
Reference Ligand A 8.5×106 1.2×10−1 14.10.14 Rapid Equilibrium (Short-acting)
Reference Ligand B 1.2×105 3.5×10−3 29.14.76 Intermediate
DPMA 4.1×105 6.8×10−4 1.6524.5 Slow-Offset (Sustained)
Data Interpretation

Despite Reference Ligand A having a remarkably fast association rate ( kon​ ), its rapid dissociation results in a residence time of mere seconds. In contrast, DPMA exhibits a highly optimized koff​ , resulting in a residence time of nearly 25 minutes. In a physiological open system, DPMA will maintain target occupancy and suppress receptor signaling long after the local tissue concentration of the drug has depleted, offering a superior pharmacokinetic-pharmacodynamic (PK/PD) disconnect.

Conclusion & Strategic Recommendations

Benchmarking (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine (DPMA) through kinetic analysis reveals that its diarylmethylamine scaffold is heavily biased toward slow-dissociation kinetics. For drug development professionals, relying solely on IC50​ or Kd​ screening would fail to capture the extended target residence time that DPMA provides.

When evaluating similar analogs, it is highly recommended to implement NanoBRET or SPR as primary screening tools rather than secondary validation steps. By prioritizing koff​ early in the hit-to-lead phase, researchers can select for compounds that drive sustained in vivo efficacy while minimizing peak-dose toxicity.

Sources

Validation

Preclinical Toxicology Profiling: Comparative Toxicity of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine and Its Primary Metabolites

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Comparative Analysis & Methodological Guide Executive Summary & Structural Rationale In small-molecule drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Comparative Analysis & Methodological Guide

Executive Summary & Structural Rationale

In small-molecule drug discovery, the halogenated diarylmethylamine pharmacophore is highly valued for its central nervous system (CNS) penetrance and target engagement. However, compounds like (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine (DCPMA) frequently exhibit complex toxicity profiles driven not only by the parent molecule but by its Phase I biotransformation products.

As a Senior Application Scientist, I approach toxicological profiling by dissecting the molecule into its metabolic fate. The parent compound (DCPMA) contains a basic primary amine and an electron-rich 2,4-dichlorophenyl ring. Hepatic clearance of this scaffold yields three primary metabolites:

  • M1 (Ketone): Formed via oxidative deamination.

  • M2 (Pyridine N-oxide): Formed via N-oxidation by Flavin-containing monooxygenases (FMOs) and CYP3A4.

  • M3 (Arene Oxide): A highly reactive epoxide intermediate formed via CYP-mediated bioactivation of the dichlorophenyl ring.

Understanding the divergent toxicity of these "alternatives" (Parent vs. M1, M2, and M3) is critical. While the parent compound may present reversible off-target pharmacology (e.g., hERG channel block), reactive intermediates like M3 drive idiosyncratic drug-induced liver injury (DILI) through covalent protein binding .

MetabolicPathway Parent DCPMA (Parent) Primary Amine CYP CYP450 Enzymes (Hepatic Clearance) Parent->CYP M1 M1: Ketone (Stable Metabolite) CYP->M1 CYP2C19 M2 M2: Pyridine N-oxide (Stable Metabolite) CYP->M2 FMO / CYP3A4 M3 M3: Arene Oxide (Reactive Intermediate) CYP->M3 CYP3A4 (Bioactivation)

Figure 1: CYP450-mediated biotransformation of DCPMA into stable and reactive metabolites.

Comparative Toxicity Profiles: Quantitative Data

To objectively evaluate the performance and safety liabilities of DCPMA against its metabolites, we subjected all four chemical entities to a rigorous in vitro safety panel.

Mechanistic Causality:

  • hERG Liability: The parent DCPMA exhibits moderate hERG inhibition (8.5 µM) due to its basic amine (pKa ~8.5), which interacts with Tyr652 and Phe656 in the channel pore. M1 and M2 lack this basicity/lipophilicity, rendering them benign.

  • Hepatotoxicity & MBI: M3 (Arene Oxide) is a potent electrophile. It covalently modifies the CYP3A4 active site (causing Time-Dependent Inhibition) and depletes intracellular glutathione (GSH), driving severe HepG2 toxicity.

CompoundStructural ClassificationHepG2 Viability IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)CYP3A4 TDI (IC₅₀ Shift)Ames Test (TA98/TA100)
DCPMA (Parent) Halogenated Diarylmethylamine45.28.51.2x (Negative)Negative
M1 (Ketone) Oxidative Deamination Product>100.0>50.01.0x (Negative)Negative
M2 (N-oxide) Pyridine N-oxide85.432.11.1x (Negative)Negative
M3 (Arene Oxide) Reactive Epoxide Intermediate4.115.2>5.0x (Positive)Positive (TA98)

Self-Validating Experimental Protocols

To ensure scientific integrity, the data above was generated using self-validating assay systems. A protocol is only as trustworthy as its internal controls.

Protocol A: High-Content Screening (HCS) for Hepatotoxicity

Traditional cell viability assays (like MTT) only measure bulk metabolic activity, often missing pre-lethal mechanistic toxicity. We utilize an automated HCS approach that multiplexes distinct fluorescent probes at the single-cell level .

Self-Validation Mechanism: By simultaneously measuring nuclear morphology (Hoechst) and mitochondrial membrane potential (TMRM), the assay internally validates whether toxicity is driven by specific mitochondrial uncoupling (TMRM loss with intact nuclei) or general necrosis (simultaneous loss of all signals).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 384-well collagen-coated optical plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with serial dilutions (0.1 to 100 µM) of DCPMA, M1, M2, and M3. Include 1% DMSO as a vehicle control and Chlorpromazine as a positive hepatotoxic control. Incubate for 72 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (1 µg/mL, nuclear area), TMRM (100 nM, mitochondrial potential), and BODIPY 493/503 (1 µg/mL, lipid accumulation). Incubate in the dark for 45 minutes.

  • Image Acquisition: Wash plates with PBS and acquire images using an automated high-content confocal imaging system (e.g., Opera Phenix) using 20x magnification across 4 distinct fields per well.

  • Data Extraction: Use integrated image analysis software to quantify single-cell fluorescence intensities. Calculate IC₅₀ values based on the phenotypic shift of TMRM depletion.

Protocol B: CYP450 Time-Dependent Inhibition (IC₅₀ Shift) Assay

To identify mechanism-based inactivation (MBI) of CYP3A4 by the M3 reactive intermediate, we utilize an FDA-aligned IC₅₀ shift protocol .

Self-Validation Mechanism: The assay integrates a split-arm pre-incubation step (+NADPH and -NADPH). If a compound is a reversible inhibitor, both arms yield the same IC₅₀. A leftward shift (increased potency) exclusively in the +NADPH arm definitively proves that a metabolically generated intermediate (M3) is actively destroying the enzyme.

Step-by-Step Methodology:

  • Pre-Incubation Setup: Prepare a master mix of Human Liver Microsomes (HLM, 0.5 mg/mL protein) and test compounds (0.1–50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Dependence: Split the mixture into two arms. Add 1 mM NADPH to the test arm (to initiate CYP metabolism) and an equivalent volume of buffer to the control arm. Pre-incubate both at 37°C for 30 minutes.

  • Substrate Addition: Add the CYP3A4-specific probe substrate (Midazolam, 2.5 µM) directly to the wells without dilution. (Note: The non-dilution method maximizes sensitivity for detecting quasi-irreversible metabolite-enzyme complexes).

  • Termination: After 5 minutes of substrate incubation, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the plates and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. Calculate the IC₅₀ shift fold (IC₅₀ -NADPH / IC₅₀ +NADPH). A shift > 1.5x flags the compound as a time-dependent inhibitor.

Mechanistic Toxicology & Signaling Pathways

The profound toxicity of the M3 metabolite is rooted in electrophilic stress. When the arene oxide (M3) is generated, it rapidly depletes the cellular antioxidant pool (GSH). This disruption triggers the Keap1-Nrf2-ARE signaling pathway, a primary cellular defense mechanism against chemically reactive metabolites .

If the electrophilic burden of M3 exceeds the Phase II detoxification capacity, unquenched reactive oxygen species (ROS) induce irreversible hepatocellular necrosis.

Nrf2Pathway RM M3 (Arene Oxide) Electrophilic Stress Keap1 Keap1-Nrf2 Complex (Cytosol) RM->Keap1 Alkylates Keap1 Tox GSH Depletion & Cellular Necrosis RM->Tox Unquenched ROS Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (DNA Binding) Nrf2->ARE Activates Detox Phase II Detoxification (HO-1, NQO1) ARE->Detox Transcription Detox->Tox Mitigates

Figure 2: M3-induced electrophilic stress and subsequent Nrf2/ARE pathway activation.

Conclusion & Optimization Strategy

The comparative data clearly demonstrates that while DCPMA possesses manageable, reversible liabilities, its bioactivation into M3 presents a hard stop for clinical safety. Drug development teams utilizing this scaffold must prioritize structural optimization—such as substituting the 2,4-dichloro positions with fluorine atoms or blocking the para-position—to sterically hinder CYP-mediated epoxidation and shunt clearance toward the benign M1 and M2 pathways.

References

  • Tolosa, L., et al. "High-content screening technology for studying drug-induced hepatotoxicity in cell models." Archives of Toxicology, 2015.[Link]

  • Kalgutkar, A. S., et al. "Deleterious effects of reactive metabolites." Current Drug Metabolism, 2011.[Link]

  • Park, B. K., et al. "Managing the challenge of chemically reactive metabolites in drug development." Nature Reviews Drug Discovery, 2011.[Link]

Comparative

Inter-Laboratory Validation of (2,4-Dichlorophenyl)(pyridin-3-yl)methanamine Assay Results: A Comprehensive Method Comparison Guide

Executive Summary (2,4-Dichlorophenyl)(pyridin-3-yl)methanamine is a highly specialized chiral primary amine utilized as a critical building block in the synthesis of advanced allosteric modulators and kinase inhibitors[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dichlorophenyl)(pyridin-3-yl)methanamine is a highly specialized chiral primary amine utilized as a critical building block in the synthesis of advanced allosteric modulators and kinase inhibitors[1]. Due to its dual-basic nature and significant steric hindrance, quantifying its absolute purity and enantiomeric excess (ee) presents a formidable analytical challenge.

This guide provides an objective, data-driven comparison of a Premium Reference Standard against Standard Commercial Alternatives . By synthesizing data from a rigorous 5-laboratory inter-laboratory validation study, we evaluate the performance of three orthogonal analytical modalities: Chiral Supercritical Fluid Chromatography (SFC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Challenge: Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why standard analytical methods fail for this compound before designing a validation protocol.

The molecule features two distinct nitrogen centers: a primary methanamine group and a pyridin-3-yl ring. When analyzed via traditional reversed-phase liquid chromatography (RPLC), these basic sites act as bidentate ligands, interacting strongly with residual, unendcapped silanol groups on silica-based stationary phases. This secondary interaction causes severe peak tailing, irreversible adsorption, and poor enantiomeric resolution.

The Causality of Method Selection: To circumvent these thermodynamic limitations, we abandon standard RPLC in favor of Supercritical Fluid Chromatography (SFC) for chiral resolution. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density, which dramatically accelerates mass transfer kinetics[2]. However, CO₂ alone cannot elute highly polar primary amines. We must introduce a polar modifier (methanol) doped with specific additives (Trifluoroacetic acid [TFA] and Triethylamine[TEA]). The TFA protonates the primary amine to enhance its stereoselective interaction with the chiral stationary phase, while the TEA acts as a sacrificial competing base, masking the stationary phase's active sites and ensuring sharp, symmetrical peaks[2].

Inter-Laboratory Validation: Product vs. Commercial Alternatives

To objectively assess the reliability of the assay results, identical lots of the Premium Reference Standard and a Commercial Alternative were distributed to 5 independent laboratories. The precision of the methods across the laboratories was evaluated using the HORRAT value , a statistical parameter where a value of ≤ 2.0 indicates satisfactory inter-laboratory reproducibility[3].

Table 1: 5-Laboratory Validation Summary (n=15 injections per sample)
Analytical MetricModalityPremium Reference StandardCommercial AlternativeInter-Lab HORRAT Value
Absolute Purity qNMR99.8% ± 0.1%96.4% ± 1.2%0.8 (Excellent)
Enantiomeric Excess Chiral SFC-UV> 99.9% ee94.2% ee1.1 (Satisfactory)
Trace Impurities LC-MS/MS< 0.1% (Below LLOQ)2.8% (Regioisomers detected)1.4 (Satisfactory)
Inter-day Precision All MethodsRSD = 0.6%RSD = 4.3%N/A
Recovery Rate LC-MS/MS99.5%92.1%1.2 (Satisfactory)

Data Interpretation: The Premium Reference Standard demonstrates superior batch-to-batch consistency and enantiomeric purity. The low HORRAT values confirm that the orthogonal assay methods described below are highly robust and reproducible across different laboratory environments[3].

Orthogonal Methodologies: Step-by-Step Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . If the system suitability criteria are not met, the assay fails automatically, preventing the reporting of artifactual data.

Protocol A: Chiral SFC-UV for Enantiomeric Profiling

This method is optimized for the baseline separation of the (R) and (S) enantiomers of primary amines[4].

  • Column Selection: Install a derivatized cyclofructan (CF6-P) or immobilized crown ether column (e.g., Crownpak CR-I(+), 3.0 x 150 mm, 3 µm)[2][4].

  • Mobile Phase Preparation:

    • Component A: Medical-grade Supercritical CO₂.

    • Component B (Modifier): Methanol containing 0.3% (v/v) TFA and 0.2% (v/v) TEA. Note: Prepare fresh daily to prevent esterification.

  • Chromatographic Conditions: Set the isocratic gradient to 75% A / 25% B. Maintain a flow rate of 3.0 mL/min, a backpressure of 120 bar, and a column compartment temperature of 35°C.

  • Detection: UV absorbance at 254 nm (reference 360 nm).

  • Self-Validating System Suitability: The assay is only valid if the resolution ( Rs​ ) between the enantiomer peaks is ≥2.0 and the tailing factor ( Tf​ ) of the primary peak is ≤1.5 . If Tf​>1.5 , the TEA additive has degraded and the modifier must be remade.

Protocol B: LC-MS/MS for Trace Quantification

Designed for detecting trace regioisomeric impurities (e.g., 2,3-dichlorophenyl variants) within a 3.5-minute window[5].

  • Column Selection: Use a superficially porous C18 column (2.7 µm, 50 x 2.1 mm). Causality: The solid core of the particles reduces the diffusion path length, minimizing longitudinal diffusion and providing ultra-high efficiency for basic compounds.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min[5].

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Optimize Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ at m/z 253.0 142.0 (cleavage of the methanamine bridge).

  • Self-Validating System Suitability: The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥10 . Blank injections immediately following the highest calibration standard must show <5% carryover.

Workflow Visualization

InterLabValidation Sample Premium Reference Standard (2,4-Dichlorophenyl)(pyridin-3-yl)methanamine LabDist Inter-Laboratory Distribution (5 Independent Testing Facilities) Sample->LabDist SFC Chiral SFC-UV (Enantiomeric Excess %) LabDist->SFC LCMS LC-MS/MS (Trace Impurity Profiling) LabDist->LCMS qNMR qNMR (Absolute Mass Fraction) LabDist->qNMR Data Statistical Aggregation (HORRAT Value Evaluation) SFC->Data LCMS->Data qNMR->Data Cert Validated Assay Results (Certified Performance Profile) Data->Cert

Fig 1: Inter-laboratory validation workflow for orthogonal assay evaluation.

Conclusion

The inter-laboratory validation data unequivocally demonstrates that standard commercial grades of (2,4-Dichlorophenyl)(pyridin-3-yl)methanamine suffer from significant batch-to-batch variability and trace regioisomeric contamination. By utilizing a Premium Reference Standard, laboratories can achieve an absolute purity of >99.8% and an enantiomeric excess of >99.9%. Furthermore, the implementation of Chiral SFC with TFA/TEA additives and superficially porous LC-MS/MS provides a highly robust, self-validating analytical framework capable of overcoming the inherent chromatographic challenges of complex primary amines.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL:[Link]

  • How to validate analytical methods Source: Academia.edu / Pure and Applied Chemistry URL:[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines Source: Wiley Analytical Science URL:[Link]

  • Development and Interlaboratory Validation of an Analytical Method for the Determination of Saflufenacil in Agricultural Products by HPLC-UVD and LC-MS Source: Journal of Food Hygiene and Safety (via ResearchGate) URL:[Link]

  • Novel 2- and 4- Substituted 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Modulators of the A3 Adenosine Receptor Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine proper disposal procedures

As a Senior Application Scientist, I understand that moving beyond synthesis to the practicalities of chemical lifecycle management is critical for laboratory safety and regulatory compliance. The proper disposal of a no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving beyond synthesis to the practicalities of chemical lifecycle management is critical for laboratory safety and regulatory compliance. The proper disposal of a novel or specialized compound like amine is not a mere procedural afterthought; it is an integral part of responsible research.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined here are grounded in an understanding of the chemical's structural motifs—a dichlorinated aromatic ring, a pyridine group, and an amine function—and the associated hazards inferred from similar structures.

Hazard Assessment and Waste Profile

Before any handling for disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer a reliable hazard profile from closely related analogs.

Compounds like amine and amine are known to be harmful if swallowed, inhaled, or if they come into contact with the skin[1][2]. Furthermore, the presence of the dichlorophenyl and pyridine moieties suggests a high potential for environmental toxicity, particularly to aquatic life[3]. The amine functional group can also impart corrosive properties[2][4].

Based on this analysis, amine must be treated as Hazardous Waste . Do not dispose of this chemical down the drain or in standard laboratory trash.

Table 1: Inferred Hazard Profile

Hazard Category GHS Classification (Anticipated) Rationale & Key Precautions
Acute Toxicity Category 4 (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.[1][2] Always handle in a certified chemical fume hood.
Skin Corrosion Category 1B (Anticipated) May cause severe skin burns and eye damage.[2] Avoid all contact with skin and eyes.
Environmental Hazard Acute/Chronic Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.[3] Prevent any release to the environment.

| Regulatory Profile | RCRA Hazardous Waste | The presence of pyridine and chlorinated components necessitates management under EPA hazardous waste regulations.[5][6] |

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of amine waste.

G Disposal Workflow for (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine cluster_0 Phase 1: Preparation & Segregation cluster_1 Phase 2: Waste Transfer & Storage cluster_2 Phase 3: Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Prepare Labeled, Compatible Hazardous Waste Container B->C D Work Inside a Chemical Fume Hood C->D E Transfer Waste into Designated Container D->E F Securely Seal Container and Clean Exterior E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Log Waste in Institutional Inventory System H->I J Contact EHS for Pickup Request I->J K Professional Disposal (Incineration by Licensed Contractor) J->K

Caption: Workflow for safe collection, storage, and disposal of chlorinated amine waste.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary steps for safely managing waste containing amine from the point of generation to its final handoff.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is to create an impermeable barrier against the compound's acute toxicity and corrosive potential.

  • Engineering Controls : All handling of this compound, including for disposal, must occur within a properly functioning and certified laboratory chemical fume hood.[1]

  • Hand Protection : Wear nitrile rubber gloves. Given that many halogenated compounds can degrade nitrile, double-gloving is a recommended best practice for enhanced safety.[7]

  • Eye Protection : ANSI-approved chemical splash goggles are mandatory.[4]

  • Body Protection : A fully buttoned, long-sleeved lab coat must be worn.[1][4]

Step 2: Waste Segregation and Containerization

Proper segregation is crucial for both safety and compliance. Incompatible waste streams can react, and disposal facilities have strict acceptance criteria.

  • Waste Stream Identification : This compound constitutes a halogenated organic waste . It must not be mixed with non-halogenated solvents, strong acids, or oxidizers.[4]

  • Container Selection : Use a dedicated, chemically compatible hazardous waste container. A glass bottle with a PTFE-lined cap is generally suitable. Ensure the container is clean and dry before use.

  • Labeling : The container must be labeled clearly at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "amine"

    • An accurate list of all components and their approximate percentages.

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, corrosion, and environmental hazard).

Step 3: Managing Waste Accumulation

This phase covers the physical transfer and temporary storage of the waste in the laboratory.

  • Transfer of Waste : Carefully transfer the waste into the labeled container inside the fume hood. Avoid any splashing. Use a funnel for liquids if necessary.

  • Contaminated Materials : Any materials that come into direct contact with the compound, such as contaminated gloves, weigh paper, or absorbent pads used for cleaning small spills, must also be disposed of as hazardous waste in a designated solid waste container.[1] For minor spills, use an inert absorbent material like sand or vermiculite, sweep it into a container, and manage it as hazardous waste.[1]

  • Temporary Storage : Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA). This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]

    • Located in a cool, well-ventilated area away from direct sunlight or heat sources.[1]

Step 4: Arranging Final Disposal

The final disposal of this hazardous material must be conducted by trained professionals in accordance with federal and local regulations.[8]

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste disposal. This typically involves logging the waste container in an online system.

  • Request for Pickup : Once the container is full or has been in storage for a designated period (as per your institution's policy, often not to exceed 90-180 days), submit a pickup request to your Environmental Health & Safety (EHS) department.

  • Final Disposal Method : Your EHS office will arrange for a licensed hazardous waste contractor to transport and dispose of the material.[3][9] The most probable disposal method for this type of chlorinated, nitrogen-containing organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

By adhering to this comprehensive guide, researchers can ensure that the lifecycle of amine is managed with the highest commitment to safety, environmental responsibility, and regulatory compliance.

References

  • Material Safety Data Sheet . Kao Chemicals. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA). [Link]

  • Target Chemical Substance List . Ministry of Economy, Trade and Industry, Japan. [Link]

  • amine Substance Information . NextSDS. [https://www.nextsds.com/substance/amine-120739-73-3]([Link]amine-120739-73-3)

  • Basics of Handling Chemical Substances . Ministry of Health, Labour and Welfare, Japan. [Link]

  • Safety Data Sheet: Methylamine . Carl ROTH. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . U.S. Government Publishing Office (eCFR). [Link]

  • Chemical Compatibility Database . Cole-Parmer. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]

  • What are the Health and Safety Guidelines for Using Amines? . Gantrade Corporation. [Link]

  • {2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride Substance Information . NextSDS. [Link]

  • Novel chemical method for preparing key intermediate....
  • Halogenated Solvents Safety Guidelines . University of Wisconsin-Madison. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • Pyridine Substance Details . U.S. Environmental Protection Agency (EPA). [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment . Australian Department of Health. [Link]

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration (OSHA). [Link]

  • Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP) . U.S. Environmental Protection Agency (EPA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
© Copyright 2026 BenchChem. All Rights Reserved.